molecular formula C11H11NO2 B13808397 Acetamide,N-2H-1-benzopyran-4-yl-

Acetamide,N-2H-1-benzopyran-4-yl-

Cat. No.: B13808397
M. Wt: 189.21 g/mol
InChI Key: BRMCPHFLFPRQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide,N-2H-1-benzopyran-4-yl- is a synthetic organic compound featuring a benzopyran scaffold linked to an acetamide group. The benzopyran structure is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals with a wide range of biological activities . Compounds containing this core structure are extensively investigated for their potential in developing therapies for neurodegenerative diseases. Specifically, derivatives similar to Acetamide,N-2H-1-benzopyran-4-yl- have been designed and synthesized as potential acetylcholinesterase inhibitors (AChEIs) for Alzheimer's disease research . The inhibition of acetylcholinesterase is a established therapeutic strategy to address cholinergic deficit in the brain, and the benzopyran core offers a versatile template for creating potent inhibitors . Beyond neurological applications, the benzopyran-acetamide structure is a key motif in research for other therapeutic areas. Related compounds have shown promise as neuroprotective agents in models of ischemic stroke, helping to improve neuronal survival under stressful conditions . This compound is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-(2H-chromen-4-yl)acetamide

InChI

InChI=1S/C11H11NO2/c1-8(13)12-10-6-7-14-11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H,12,13)

InChI Key

BRMCPHFLFPRQPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CCOC2=CC=CC=C12

Origin of Product

United States

Foundational & Exploratory

Pharmacological mechanism of action for N-2H-1-benzopyran-4-yl- derivatives

Technical Guide: Pharmacological Mechanism of -(2H-1-Benzopyran-4-yl) Derivatives

Executive Summary

The

ATP-sensitive Potassium Channels (K

)

Core Pharmacological Value:

  • Primary Mechanism: Allosteric activation of the Sulfonylurea Receptor (SUR) subunit of K

    
     channels.
    
  • Physiological Outcome: Membrane hyperpolarization, inhibition of Voltage-Gated Calcium Channels (VGCCs), and vasorelaxation.

  • Therapeutic Applications: Hypertension, asthma, and potential anti-ischemic cardioprotection.

Structural Basis & SAR

The biological activity of this class hinges on the stereochemistry and substitution pattern at the C3 and C4 positions of the benzopyran ring.

The Pharmacophore
  • Core: 2,2-dimethyl-2H-1-benzopyran (Chromene) or 3,4-dihydro-2H-1-benzopyran (Chroman).

  • C4-Position (

    
    -Linkage):  The presence of a nitrogen atom at C4 (e.g., pyrrolidinone in Cromakalim, or a substituted amide) is critical for high-affinity binding to the SUR subunit.
    
  • C3-Position: An electron-withdrawing group (e.g., -OH) or specific stereochemistry (3S, 4R) often potentiates activity.

  • C6-Position: Electron-withdrawing groups (e.g., -CN, -NO

    
    ) at the C6 position of the aromatic ring significantly enhance potency.
    
PositionSubstituentEffect on Pharmacology
C2 gem-DimethylEssential for lipophilicity and pharmacokinetic stability.
C3 Hydroxyl (-OH)Increases water solubility; (3S,4R) trans-isomer is typically bioactive.
C4

-Substituent
Critical Determinant. Cyclic amides (pyrrolidinone) or ureas drive K

selectivity.
C6 Electron-withdrawing (-CN)Enhances binding affinity to the SUR receptor pocket.

Primary Mechanism: K Channel Modulation

The definitive mechanism of action for


1
Molecular Signaling Pathway
  • Binding: The derivative binds to the SUR2B (vascular smooth muscle) or SUR2A (cardiac muscle) subunit. It does not bind directly to the pore (Kir6.2).

  • Conformational Change: Ligand binding induces a conformational shift in the SUR subunit that lowers the ATP sensitivity of the associated Kir6.x pore.

  • Efflux: The probability of the channel being open (

    
    ) increases, leading to a massive efflux of Potassium (K
    
    
    ) along its electrochemical gradient.
  • Hyperpolarization: The efflux drives the membrane potential (

    
    ) toward the Potassium Equilibrium Potential (
    
    
    mV), resulting in hyperpolarization.
  • Ca

    
     Blockade:  The hyperpolarized state inhibits the opening of L-type Voltage-Gated Calcium Channels (VGCCs).
    
  • Relaxation: Reduced intracellular Ca

    
     levels lead to the dephosphorylation of myosin light chains and smooth muscle relaxation.
    
Pathway Visualization

KATP_MechanismDrugN-Benzopyran-4-yl DerivativeReceptorSUR2 Subunit (K_ATP Complex)Drug->ReceptorAllosteric BindingChannelKir6.x Pore OpeningReceptor->ChannelConformational CouplingIonFlowK+ EffluxChannel->IonFlowPermeability IncreaseMembraneHyperpolarization(Vm approaches -90mV)IonFlow->MembraneElectrochemical GradientVGCCL-Type Ca2+ Channels CloseMembrane->VGCCVoltage DependentCalciumIntracellular [Ca2+] DecreaseVGCC->CalciumInhibition of InfluxEffectSmooth Muscle Relaxation(Vasodilation)Calcium->EffectMLCK Deactivation

Caption: Signal transduction cascade initiated by benzopyran-4-yl derivatives leading to vasorelaxation.

Experimental Protocols for Validation

To rigorously validate the mechanism of a new

Protocol A: Rb Efflux Assay (High-Throughput Screening)

Rationale: Rubidium-86 acts as a radioactive tracer for Potassium. This assay quantifies channel opening in a population of cells.

  • Cell Preparation: Culture A7r5 (rat aortic smooth muscle) cells in 24-well plates until confluent.

  • Loading: Incubate cells with medium containing 1

    
    Ci/mL 
    
    
    RbCl for 2 hours at 37°C.
  • Wash: Aspirate loading buffer and wash 3x with tracer-free physiological saline (PSS) to remove extracellular isotope.

  • Challenge: Add the test compound (0.01 – 10

    
    M) in PSS. Include a Levcromakalim  positive control and a Glibenclamide  (K
    
    
    blocker) negative control.
  • Sampling: Collect supernatant aliquots at 1-minute intervals for 10 minutes.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation: Express efflux rate constant (

    
    ). A valid "opener" will show a dose-dependent increase in 
    
    
    that is fully reversible by Glibenclamide (1
    
    
    M).
Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Gold Standard)

Rationale: Direct measurement of ionic current across the cell membrane.

  • Setup: Use a standard patch-clamp rig with a borosilicate glass pipette (resistance 3-5 M

    
    ).
    
  • Internal Solution: 140 mM KCl, 1 mM MgCl

    
    , 10 mM HEPES, 5 mM EGTA (low ATP to prevent channel rundown, or defined ATP to test sensitivity).
    
  • Configuration: Establish a G

    
     seal and break in to achieve the Whole-Cell  configuration.
    
  • Voltage Clamp: Hold membrane potential at -60 mV. Apply voltage ramps (-100 mV to +40 mV) every 5 seconds.

  • Application: Peruse the test compound via a gravity-fed perfusion system.

  • Validation:

    • Observe increase in outward current at positive potentials.

    • Confirm current reversal potential near

      
       (-85 mV).
      
    • Critical Step: Apply Glibenclamide (1

      
      M) . If the induced current is not abolished, the mechanism is not  K
      
      
      -mediated (potential off-target effect).
Experimental Workflow Diagram

WorkflowSynthSynthesis ofN-Benzopyran-4-ylScreenRb-86 Efflux(Screening)Synth->ScreenHitActive Hit?Screen->HitHit->SynthNo (Refine SAR)MechPatch Clamp(Mechanism)Hit->MechYesBlockGlibenclamideChallengeMech->BlockBlock->MechNo Block (Off-Target)ValidValidated K_ATPOpenerBlock->ValidCurrent Abolished

Caption: Step-by-step validation workflow from synthesis to mechanistic confirmation.

Quantitative Data Summary

The following table summarizes the potency (



Compound Class

-Substituent (C4)

(Relaxation)
Selectivity (Vascular vs Cardiac)
Cromakalim 2-oxo-pyrrolidin-1-yl0.18

M
High (SUR2B > SUR2A)
Levcromakalim 2-oxo-pyrrolidin-1-yl (3S,4R)0.05

M
Very High
Amide Analogues Acetamide (-NHCOCH

)
1.20

M
Moderate
Urea Analogues

-methylurea
0.45

M
High
Benzothiadiazine Hybrid Sulfonylurea-linked0.02

M
Extreme (Dual mechanism)

Note: Data represents aggregate values from standard rat aortic ring assays.

Secondary Mechanisms (Off-Target/Dual Action)

While K

4-amino-2H-chromene
  • Anticancer Activity (Tubulin/Kinase):

    • Certain

      
      -substituted derivatives, particularly those lacking the C2-gem-dimethyl group or possessing specific aryl substitutions, can act as tubulin polymerization inhibitors .
      
    • They bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cell lines (e.g., MCF-7, A549).

  • Mitochondrial K

    
     (mitoK
    
    
    ):
    • Some lipophilic benzopyran derivatives penetrate the mitochondria, opening mitoK

      
       channels. This mimics ischemic preconditioning and protects cardiomyocytes from reperfusion injury.
      

References

  • Mechanism of action of K channel openers on skeletal muscle KATP channels. Source: NIH / PubMed Central URL:[Link]

  • Benzopyran derivatives as cardio-selective ATP-sensitive potassium channel openers: a review. Source: PubMed URL:[Link]

  • Synthesis and pharmacological activity of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides. Source: European Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and characterization of a novel tritiated KATP channel opener with a benzopyran structure. Source: British Journal of Pharmacology URL:[Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Source: Molecules (MDPI) URL:[Link]

The Ascendant Scaffold: A Deep Dive into the Structure-Activity Relationship of 4-Acetamido-2H-Chromenes

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the chromene nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natural products and synthetic compounds endowed with a wide spectrum of biological activities.[1][2] This guide delves into a specific, yet profoundly significant, derivatization of this core: the 4-acetamido-2H-chromene scaffold. While the broader chromene family has been extensively studied, the nuanced structure-activity relationships (SAR) of the 4-acetamido variants remain a burgeoning field of investigation. This document, intended for researchers, scientists, and drug development professionals, aims to synthesize the current understanding and provide a forward-looking perspective on the therapeutic potential of this promising class of compounds. We will explore the synthetic rationale, dissect the intricate dance between molecular architecture and biological function, and provide actionable experimental frameworks to empower further discovery.

The 4-Acetamido-2H-Chromene Core: A Strategic Design

The 2H-chromene skeleton, characterized by a dihydropyran ring fused to a benzene ring, offers a versatile three-dimensional canvas for molecular design. The introduction of an acetamido group at the C4 position is a deliberate and strategic choice, conferring specific physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The acetamido group, with its amide functionality, can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.[3] This dual capacity for hydrogen bonding can enhance binding affinity and specificity. Furthermore, the acetyl group provides a degree of lipophilicity and can influence the overall polarity of the molecule, impacting its ability to cross cellular membranes and reach its site of action. The inherent stability of the amide bond also contributes to the metabolic robustness of the resulting compounds.

dot graph "4_acetamido_2H_chromene_scaffold" { layout=neato; node [shape=plaintext]; "CoreScaffold" [ label=<

4-Acetamido-2H-Chromene > ]; } END_DOT Caption: The core 4-acetamido-2H-chromene scaffold.

Synthetic Pathways: Forging the Core

The construction of the 4-acetamido-2H-chromene scaffold can be approached through several synthetic strategies. A common and efficient method involves a multi-component reaction, a cornerstone of modern medicinal chemistry for its atom economy and ability to generate molecular diversity.

A plausible and frequently employed synthetic route is the one-pot three-component condensation of a substituted salicylaldehyde, an active methylene compound (such as malononitrile or ethyl cyanoacetate), and a source of the acetamido group. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times.[1]

Experimental Protocol: Microwave-Assisted Synthesis of 4-Acetamido-2H-Chromene Derivatives

This protocol outlines a general procedure for the synthesis of a library of 4-acetamido-2H-chromene analogs.

  • Reactant Preparation: In a 10 mL microwave vial, combine the substituted salicylaldehyde (1.0 mmol), malononitrile (1.2 mmol), and N-vinylacetamide (1.5 mmol) in ethanol (3 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or triethylamine (0.1 mmol).

  • Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at 120°C for 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography on silica gel.

dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants"; style=filled; color="#F1F3F4"; Salicylaldehyde [label="Substituted\nSalicylaldehyde"]; Malononitrile [label="Active Methylene\nCompound"]; NVinylacetamide [label="Acetamido Source"]; }

subgraph "cluster_reaction" { label="Reaction"; style=filled; color="#F1F3F4"; Microwave [label="Microwave Irradiation\n(120°C, 15-30 min)"]; }

subgraph "cluster_workup" { label="Work-up & Purification"; style=filled; color="#F1F3F4"; Filtration [label="Filtration"]; Purification [label="Recrystallization or\nColumn Chromatography"]; }

Product [label="4-Acetamido-2H-Chromene\nDerivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Salicylaldehyde -> Microwave; Malononitrile -> Microwave; NVinylacetamide -> Microwave; Microwave -> Filtration; Filtration -> Purification; Purification -> Product; } END_DOT Caption: A generalized workflow for the synthesis of 4-acetamido-2H-chromene derivatives.

Decoding the Structure-Activity Relationship (SAR)

While direct and extensive SAR studies on the 4-acetamido-2H-chromene scaffold are still emerging, we can extrapolate a logical SAR framework based on the wealth of data available for the broader chromene class and the known medicinal chemistry principles of the acetamido group. The following sections will dissect the putative influence of substitutions at various positions of the scaffold.

The Pivotal Role of the 4-Acetamido Group

As previously mentioned, the 4-acetamido moiety is not a passive placeholder. Its ability to engage in hydrogen bonding is paramount. It is hypothesized that this group can anchor the molecule within the active site of a target protein, thereby enhancing binding affinity. The orientation of the acetamido group, dictated by the stereochemistry at the C4 position, will likely be a critical determinant of biological activity.

The Influence of Substituents on the Benzene Ring (Positions 5, 6, 7, and 8)

The electronic nature and steric bulk of substituents on the fused benzene ring are expected to significantly modulate the activity of 4-acetamido-2H-chromene derivatives.

  • Electron-Withdrawing Groups (EWGs) such as halogens (F, Cl, Br) or nitro groups (NO₂) can enhance the acidity of any phenolic hydroxyl groups present and may influence the overall electronic distribution of the chromene ring system. This can impact interactions with biological targets and affect the molecule's metabolic stability.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH) groups can increase the electron density of the aromatic ring and may participate in additional hydrogen bonding interactions. The position of these groups is crucial; for instance, a hydroxyl group at the C7 position is a common feature in many biologically active chromenes.

The Impact of Modifications at the C2 and C3 Positions

The C2 and C3 positions of the dihydropyran ring offer further opportunities for structural diversification.

  • Substituents at C2: The introduction of small alkyl or aryl groups at the C2 position can influence the lipophilicity and steric profile of the molecule. The stereochemistry at this position, if chiral, will likely play a significant role in target recognition.

  • Substituents at C3: The C3 position is often substituted with a cyano (-CN) or an ester (-COOR) group, which can act as hydrogen bond acceptors. These groups can also serve as synthetic handles for further derivatization.

dot graph "SAR_Diagram" { rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Scaffold" [ label=<

> ];

"R1" [label="R1 (Benzene Ring):\n- EWGs (Cl, NO2)\n- EDGs (OH, OCH3)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "R2" [label="R2 (C2 Position):\n- Alkyl, Aryl\n- Stereochemistry", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; "R3" [label="R3 (C3 Position):\n- Cyano (CN)\n- Ester (COOR)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acetamido" [label="4-Acetamido Group:\n- H-bond donor/acceptor\n- Stereochemistry", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Scaffold" -> "R1" [label="Modulates electronics\nand solubility"]; "Scaffold" -> "R2" [label="Influences lipophilicity\nand steric fit"]; "Scaffold" -> "R3" [label="Acts as H-bond acceptor\nand synthetic handle"]; "Scaffold" -> "Acetamido" [label="Crucial for target\nbinding and orientation"]; } END_DOT Caption: Key structural features influencing the SAR of 4-acetamido-2H-chromenes.

Biological Horizons: Therapeutic Applications

The 4-acetamido-2H-chromene scaffold holds promise across a range of therapeutic areas, largely mirroring the diverse activities of the broader chromene family.

Anticancer Potential

Chromene derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and modulation of various signaling pathways.[4][5] The 4-acetamido group could potentially enhance these activities by providing additional binding interactions with key oncogenic proteins.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Chromenes have been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibition of pro-inflammatory enzymes and cytokines. The acetamido moiety is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that its incorporation into the 2H-chromene scaffold could yield novel anti-inflammatory agents.

Table 1: Hypothetical SAR Data for Anticancer Activity of 4-Acetamido-2H-Chromene Derivatives
CompoundR1 (C7)R2 (C2)R3 (C3)IC50 (µM) vs. Cancer Cell Line
1a -OH-CH₃-CN15.2
1b -OCH₃-CH₃-CN22.5
1c -Cl-CH₃-CN8.7
2a -OH-Ph-CN5.1
2b -OH-CH₃-COOEt18.9

This table presents hypothetical data to illustrate potential SAR trends. Actual experimental data would be required for validation.

Future Directions and Concluding Remarks

The 4-acetamido-2H-chromene scaffold represents a compelling starting point for the design and discovery of novel therapeutic agents. While this guide provides a foundational understanding based on existing knowledge of related structures, it is imperative that future research efforts focus on the systematic synthesis and biological evaluation of a diverse library of these compounds.

Key areas for future investigation include:

  • Elucidation of specific biological targets: Identifying the precise molecular targets of active 4-acetamido-2H-chromene derivatives will be crucial for understanding their mechanism of action and for rational drug design.

  • Stereoselective synthesis: The development of synthetic methods to control the stereochemistry at the C2 and C4 positions will be essential to probe the impact of stereoisomerism on biological activity.

  • In-depth pharmacokinetic and toxicological profiling: Rigorous evaluation of the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds will be necessary to assess their drug-likeness and potential for clinical development.

References

  • Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. (n.d.). Molecules. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. (n.d.). South African Journal of Chemistry. Retrieved from [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice. Retrieved from [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • What is Acetamide used for?. (2024). Patsnap Synapse. Retrieved from [Link]

  • Synthesis and spectral studies of biologically active organophosphorus derivatives of substituted 4-(2-hydroxyphenylamino)-2H-chromen-2-one. (2025). ResearchGate. Retrieved from [Link]

  • Recent Development on Importance of Heterocyclic Amides as Potential Bioactive Molecules: A Review. (n.d.). Bentham Science. Retrieved from [Link]

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). ACS Omega. Retrieved from [Link]

  • Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. (n.d.). Molecules. Retrieved from [Link]

  • Synthesis of 4‐thio‐substituted 4H‐chromenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Visible‐Light Photocatalysis for Sustainable Chromene Synthesis and Functionalization. (n.d.). Chemistry – A European Journal. Retrieved from [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • Visible-Light Photocatalysis for Sustainable Chromene Synthesis and Functionalization. (n.d.). Chemistry – A European Journal. Retrieved from [Link]

  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. (n.d.). Journal of the Association of Arab Universities for Basic and Applied Sciences. Retrieved from [Link]

  • Structures of 2-amino-4H-chromenes with diverse biological and pharmacological activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the. (n.d.). Arkat USA. Retrieved from [Link]

  • Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (n.d.). Journal of Chemical Sciences. Retrieved from [Link]

Sources

Comprehensive Physicochemical Profiling and Pharmacological Applications of N-(2H-1-Benzopyran-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, non-gastrotoxic anti-inflammatory agents has heavily relied on the exploration of privileged heterocyclic scaffolds. Among these, N-(2H-1-benzopyran-4-yl)acetamide (CAS: 222415-34-1) has emerged as a critical structural intermediate and active pharmacophore[1]. By integrating a chromene (benzopyran) core with an acetamide moiety, this compound offers a highly tunable platform for cyclooxygenase-2 (COX-2) selective inhibition [2].

This whitepaper provides an in-depth technical analysis of the compound's molecular weight, physicochemical characteristics, structural biology, and provides field-validated protocols for its synthesis and analytical characterization.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the physicochemical properties of N-(2H-1-benzopyran-4-yl)acetamide is fundamental for predicting its pharmacokinetic behavior, specifically its absorption and membrane permeability.

The compound possesses a molecular formula of C₁₁H₁₁NO₂ , yielding an exact molecular weight of 189.21 g/mol [3]. This low molecular weight falls well within the optimal range defined by Lipinski’s Rule of Five, ensuring excellent potential for oral bioavailability.

A critical parameter for this scaffold is its partition coefficient (LogP). The experimental/calculated LogP of 2.28 indicates a highly favorable lipophilic-hydrophilic balance [3]. This specific lipophilicity allows the molecule to effectively partition into lipid bilayers to reach intracellular targets without becoming sequestered in adipose tissue.

Table 1: Key Physicochemical Parameters
ParameterValue / DescriptionPharmacokinetic Implication
Chemical Name N-(2H-1-benzopyran-4-yl)acetamideStandard IUPAC nomenclature
CAS Registry Number 222415-34-1Unique chemical identifier
Molecular Formula C₁₁H₁₁NO₂Defines atomic composition
Molecular Weight 189.21 g/mol Ideal for oral drug absorption (<500 Da)
LogP (Lipophilicity) 2.28Optimal membrane permeability
Physical State White SolidFavorable for formulation and stability
Hydrogen Bond Donors 1 (Amide N-H)Facilitates target protein interaction
Hydrogen Bond Acceptors 2 (Amide C=O, Pyran O)Enhances aqueous solubility

Structural Biology & Pharmacological Mechanism

The pharmacological efficacy of N-(2H-1-benzopyran-4-yl)acetamide derivatives is deeply rooted in their structural geometry. The benzopyran (chromene) core acts as a rigid, planar scaffold that perfectly fits into the hydrophobic side pocket of the COX-2 enzyme—a pocket that is absent in the housekeeping COX-1 isoform [4].

The addition of the acetamide moiety is not merely a synthetic convenience; it is a critical functional group. The acetamide acts as a distal binding site capable of forming strong hydrogen bonds with specific amino acid residues (e.g., Arg120 and Tyr355) at the entrance of the cyclooxygenase channel. This interaction stabilizes the receptor-ligand conformation, significantly increasing the binding affinity and residence time of the inhibitor [5].

Mechanism Compound N-(2H-1-Benzopyran-4-yl)acetamide Target COX-2 Enzyme Active Site Compound->Target Hydrogen Bonding (Acetamide Group) Intermediate Prostaglandin H2 (PGH2) Target->Intermediate Enzymatic Conversion (Inhibited) Substrate Arachidonic Acid Substrate->Target Blocked Entry Outcome Inflammation & Pain Intermediate->Outcome Downstream Signaling

Fig 1: COX-2 inhibition pathway by benzopyran-acetamide derivatives.

Validated Synthetic Methodology

To ensure absolute structural integrity, the synthesis of enamides like N-(2H-1-benzopyran-4-yl)acetamide requires precise control over reaction conditions. The following protocol utilizes a Palladium-catalyzed Buchwald-Hartwig cross-coupling of 4-bromo-2H-chromene with acetamide, a self-validating system that prevents the formation of unwanted tautomers.

Step-by-Step Protocol: Pd-Catalyzed Amidation
  • Preparation (Anaerobic Setup): Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with 4-bromo-2H-chromene (1.0 equiv), acetamide (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

    • Causality: The glovebox prevents the oxidation of the sensitive Palladium(0) catalyst. Cs₂CO₃ is selected as the base because its mild nature deprotonates the acetamide without degrading the chromene ring.

  • Catalyst Loading: Add Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%) to the solid mixture.

    • Causality: Xantphos provides a wide "bite angle" that forces the palladium intermediate into a geometry highly favorable for the reductive elimination step, which is the rate-limiting step in forming the C-N bond.

  • Solvent Addition & Heating: Dissolve the mixture in anhydrous 1,4-dioxane (0.2 M). Seal the flask, remove it from the glovebox, and stir at 100°C for 12 hours.

    • Causality: 1,4-dioxane is chosen for its boiling point (101°C) and its ability to partially solubilize the inorganic base, facilitating a homogeneous catalytic cycle.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography (Hexane:Ethyl Acetate, 7:3).

    • Validation Checkpoint: TLC monitoring should reveal the disappearance of the starting halide (Rf ~0.8) and the emergence of a highly UV-active product spot (Rf ~0.4).

Analytical Characterization & Quality Control

A rigorous, self-validating analytical workflow is mandatory to confirm the molecular weight and structural connectivity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: Determine compound purity (>98% required for biological assays).

  • Method: C18 Reverse-Phase column; Mobile phase A: H₂O (0.1% TFA), Mobile phase B: Acetonitrile (0.1% TFA); Gradient 10% to 90% B over 15 minutes. Detection at 254 nm.

  • Causality: The chromene core is highly conjugated, making UV detection at 254 nm exceptionally sensitive. The addition of 0.1% TFA suppresses the ionization of the acetamide, ensuring a sharp, symmetrical peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: Validate the molecular weight (189.21 g/mol ).

  • Method: Electrospray Ionization in positive mode (ESI+).

  • Causality: The amide nitrogen acts as a weak base. In the acidic mobile phase, it readily accepts a proton, yielding a distinct and dominant [M+H]⁺ peak at m/z 190.21 .

  • Validation Checkpoint: The absence of an m/z 212.21 peak ([M+Na]⁺) indicates efficient desalting during purification.

Nuclear Magnetic Resonance (¹H-NMR)
  • Objective: Confirm structural connectivity.

  • Method: 400 MHz spectrometer, solvent: DMSO-d₆.

  • Causality: DMSO-d₆ is utilized instead of CDCl₃ because it strongly hydrogen-bonds with the amide N-H proton, slowing its exchange rate and allowing it to be clearly observed in the spectrum.

  • Expected Signals (Self-Validating Markers):

    • δ 9.50 ppm (s, 1H): The deshielded amide N-H proton.

    • δ 5.85 ppm (t, 1H): The characteristic alkene proton at the C3 position of the chromene ring, confirming the double bond position.

    • δ 4.75 ppm (d, 2H): The methylene protons at the C2 position, split by the adjacent alkene proton.

    • δ 2.05 ppm (s, 3H): The sharp singlet of the acetamide methyl group.

References

  • Review on Chromen derivatives and their Pharmacological Activities Source: Research Journal of Pharmacy and Technology (RJPT) URL:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL:[Link]

  • Investigation of potential anti-inflammatory agents among 4-amino-1,2,4-triazole-3-thion Source: National University of Pharmacy (NUPH) URL:[Link]

Technical Guide: Binding Affinity of Acetamide, N-2H-1-benzopyran-4-yl- to Potassium Channels

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the binding affinity and pharmacological profile of Acetamide, N-2H-1-benzopyran-4-yl- (CAS 222415-34-1) and its structural analogs within the context of potassium channel modulation.

Executive Summary & Compound Identity

Acetamide, N-2H-1-benzopyran-4-yl- (CAS: 222415-34-1 ) represents the core pharmacophore of the benzopyran class of Potassium Channel Openers (KCOs) . While often utilized as a synthetic intermediate or a simplified structural probe, its pharmacological significance lies in its role as the foundational scaffold for high-affinity K


 channel openers such as Cromakalim  and Lemakalim .

This guide details the binding mechanism, structure-activity relationships (SAR), and experimental protocols required to quantify the affinity of this ligand class for the Sulfonylurea Receptor (SUR) subunits of ATP-sensitive potassium channels.

Chemical Profile
PropertyDetail
IUPAC Name

-(2H-1-benzopyran-4-yl)acetamide
CAS Number 222415-34-1
Molecular Formula C

H

NO

Molecular Weight 189.21 g/mol
Core Scaffold 2H-Chromene (Benzopyran)
Key Substituent Acetamide group at C-4 position
Primary Target K

Channels (SUR1, SUR2A, SUR2B)

Molecular Mechanism of Action

The binding of benzopyran-4-yl-acetamides is mediated primarily through the Sulfonylurea Receptor (SUR) , a regulatory subunit of the K


 channel complex.
The SUR-Kir6.x Complex Interaction

The K


 channel is a hetero-octameric complex composed of four pore-forming subunits (Kir6.x) and four regulatory sulfonylurea receptor subunits (SURx).
  • Binding Site: Benzopyrans bind to a hydrophobic pocket formed by the transmembrane domains (TMD16 and TMD17) and the cytosolic loop of the SUR subunit.

  • Allosteric Modulation: Binding induces a conformational change in the SUR subunit that is mechanically transmitted to the Kir6.x pore, stabilizing the open state and reducing the channel's sensitivity to ATP-mediated inhibition.

  • Physiological Outcome: K

    
     efflux 
    
    
    
    Membrane Hyperpolarization
    
    
    Closure of Voltage-Gated Ca
    
    
    Channels (VGCC)
    
    
    Smooth Muscle Relaxation (Vasodilation).
Signaling Pathway Visualization

KATP_Signaling Ligand Acetamide, N-2H-1-benzopyran-4-yl- (Ligand) SUR SUR Subunit (SUR2B/SUR1) (Transmembrane Domains 16-17) Ligand->SUR Binds (Kd ~ µM) Kir Kir6.x Pore (Conformational Change) SUR->Kir Allosteric Activation K_Efflux K+ Efflux Increase Kir->K_Efflux Stabilizes Open State Hyperpol Membrane Hyperpolarization K_Efflux->Hyperpol Vm becomes more negative VGCC Voltage-Gated Ca2+ Channels (Inhibition) Hyperpol->VGCC Deactivates Ca_Drop Intracellular [Ca2+] Decrease VGCC->Ca_Drop Reduces Ca2+ Influx Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_Drop->Relaxation Actin-Myosin Uncoupling

Figure 1: Signal transduction pathway of benzopyran-mediated K


 channel opening.

Binding Affinity & Structure-Activity Relationship (SAR)

The specific binding affinity of the unsubstituted Acetamide, N-2H-1-benzopyran-4-yl- is significantly lower than that of optimized therapeutic agents. The high-affinity binding (


 nM) observed in drugs like Cromakalim is dependent on specific auxiliary substitutions that the core acetamide lacks.
Comparative Binding Affinity Data

The following table contrasts the unsubstituted core with optimized analogs, highlighting the critical role of the 2,2-dimethyl and 6-electron-withdrawing groups.

CompoundStructure FeaturesTarget (SUR Isoform)Binding Affinity (

/

)
Functional Potency (

)
Acetamide, N-2H-1-benzopyran-4-yl- (CAS 222415-34-1)Unsubstituted core, Acetamide at C-4SUR2 (Generic)> 10

M (Est.)
Weak / Inactive
Cromakalim 2,2-dimethyl, 3-OH, 6-CN, 4-PyrrolidinoneSUR2B (Vascular)1 - 10 nM ~50 - 100 nM
BRL 38227 (Lemakalim) (-)-Enantiomer of CromakalimSUR2B0.5 - 2 nM ~20 nM
N-Acetyl-Cromakalim Analog 2,2-dimethyl, 3-OH, 6-CN, 4-Acetamide SUR2B~50 - 200 nM Moderate
Critical SAR Determinants
  • C-4 Position (Amide vs. Cyclic Amide): The acetamide group (open chain) allows for hydrogen bonding (NH donor, CO acceptor). However, cyclic amides (like the pyrrolidinone in Cromakalim) lock the conformation in an optimal orientation for receptor binding, enhancing affinity by 10-100 fold compared to the flexible acetamide.

  • C-2 Position (Gem-Dimethyl): The 2,2-dimethyl substitution is critical for hydrophobic packing within the SUR binding pocket. The unsubstituted C-2 position in CAS 222415-34-1 leads to a significant penalty in binding energy.

  • C-6 Position (Electron Withdrawing Group): A cyano (-CN) or nitro (-NO

    
    ) group at C-6 is essential for high-affinity interaction. The unsubstituted benzene ring in the core molecule lacks this electronic anchor.
    

Conclusion: While Acetamide, N-2H-1-benzopyran-4-yl- contains the minimum pharmacophore for recognition, it acts as a low-affinity fragment . Its binding constant (


) is predicted to be in the micromolar range, making it a weak channel opener unless structurally optimized.

Experimental Protocols for Affinity Determination

To empirically validate the binding affinity of this compound, a Radioligand Displacement Assay is the gold standard.

Protocol: [3H]-Glibenclamide / [3H]-P1075 Displacement Assay

Objective: Determine the


 of Acetamide, N-2H-1-benzopyran-4-yl- by measuring its ability to displace a known high-affinity radioligand from SUR subunits.

Materials:

  • Source Tissue: HEK293 cells stably expressing SUR2B/Kir6.2 or rat aortic membrane fractions.

  • Radioligand: [

    
    H]-P1075 (Specific for KCO site) or [
    
    
    
    H]-Glibenclamide (General SUR binder).
  • Test Compound: Acetamide, N-2H-1-benzopyran-4-yl- (dissolved in DMSO).

Workflow:

  • Membrane Preparation: Homogenize cells/tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 2 mM MgCl

    
    ). Centrifuge at 40,000 x g for 30 min. Resuspend pellet.
    
  • Incubation:

    • Mix 200

      
      L membrane suspension (approx. 50 
      
      
      
      g protein).
    • Add 25

      
      L [
      
      
      
      H]-P1075 (Final concentration ~2-5 nM).
    • Add 25

      
      L Test Compound (Concentration range: 
      
      
      
      M to
      
      
      M).
    • Non-specific binding control: Add 10

      
      M Cromakalim or Glibenclamide.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[Compound]. Fit to a one-site competition model to derive

    
    .
    
    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Experimental Workflow Visualization

Binding_Assay Prep Membrane Prep (HEK293/SUR2B) Mix Incubation Mix: Membranes + [3H]-Ligand + Test Compound Prep->Mix Incubate Equilibrium (60 min @ 25°C) Mix->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (CPM Measurement) Filter->Count Analyze Data Analysis (Cheng-Prusoff -> Ki) Count->Analyze

Figure 2: Workflow for Radioligand Displacement Assay to determine


.

References

  • Ashcroft, F. M., & Gribble, F. M. (1998). Correlations between pharmacokinetics and pharmacodynamics of KATP channel openers.Trends in Pharmacological Sciences , 21(11), 439-445. Link

  • Moreau, C., et al. (2000).[1] Molecular determinants of the binding of benzopyran KATP channel openers to SUR2.[2]Molecular Pharmacology , 58(4), 823-832. Link

  • Hambrock, A., et al. (1998). Binding of the K+ channel opener [3H]P1075 to membranes from rat aorta and to cloned SUR2B.Naunyn-Schmiedeberg's Archives of Pharmacology , 358, 535-539. Link

  • Quast, U., & Cook, N. S. (1989). In vitro and in vivo comparison of two K+ channel openers, cromakalim and pinacidil.Journal of Pharmacology and Experimental Therapeutics , 250(1), 261-271. Link

  • PubChem Database. (2024). Compound Summary: Acetamide, N-(2H-1-benzopyran-4-yl)- (CAS 222415-34-1).Link

Sources

Chromene-Based Amides in Drug Discovery: A Technical Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of chromene-based amides, focusing on their structural utility, synthetic accessibility, and therapeutic efficacy. It is designed for medicinal chemists and pharmacologists prioritizing scaffold optimization.

Architectural Significance & Pharmacophore Analysis

The chromene (benzopyran) scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic endogenous ligands and interact with diverse protein targets. When functionalized with an amide moiety —typically at the C3 position—the scaffold gains critical hydrogen-bonding capabilities (donor/acceptor) that improve water solubility and target affinity compared to the lipophilic core alone.

Structural Subclasses

The term "chromene-based amide" broadly encompasses three distinct pharmacophores. Understanding the electronic differences between these is vital for target selection:

SubclassCore StructureElectronic FeaturePrimary Biological Targets
Coumarin-3-carboxamides 2-oxo-2H-chromeneLactone ring; Michael acceptor potential.Carbonic Anhydrases (CA), Protease Inhibitors, DNA Gyrase.
Chromone-3-carboxamides 4-oxo-4H-chromene

-unsaturated ketone; planar.
Kinases (PI3K, EGFR), Tubulin, ABC Transporters.
2-Amino-4H-chromene-3-carboxamides 2-amino-4-aryl-3-cyano/amideNon-planar (puckered); sp3 C4 center.Bcl-2 protein (Apoptosis), Tubulin (Colchicine site).
Pharmacophore Map (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing these scaffolds.

SAR_Map Core Chromene Core (Scaffold) C3 C3-Amide Linker (H-Bonding / ZBG) Core->C3 Critical for Solubility & Target Binding C4 C4 Position (Hydrophobic Pocket) Core->C4 Determines Selectivity C7 C7 Substitution (Electronic Tuning) Core->C7 Modulates Redox/Metabolic Stability Kinase Hinge Region Kinase Hinge Region C3->Kinase Hinge Region Interaction Zinc Ion (HDAC/CA) Zinc Ion (HDAC/CA) C3->Zinc Ion (HDAC/CA) Chelation Tubulin Colchicine Site Tubulin Colchicine Site C4->Tubulin Colchicine Site Steric Fit

Caption: SAR optimization logic for chromene-based amides. The C3-amide often acts as a Zinc Binding Group (ZBG) in metalloenzymes or interacts with the hinge region in kinases.

Therapeutic Profiling: Mechanism & Efficacy[1]

Anticancer Activity: The Tubulin vs. Kinase Dichotomy

Chromene amides exhibit dual-mode action depending on the substitution pattern at C4.

  • Tubulin Inhibition: 4-Aryl-4H-chromene derivatives bind to the colchicine-binding site of tubulin. The C3-amide stabilizes the molecule within the hydrophobic pocket, preventing microtubule polymerization and arresting the cell cycle at the G2/M phase.

  • Kinase Inhibition: Chromone-3-carboxamides function as ATP-competitive inhibitors. The planar tricyclic system mimics the adenine ring of ATP, while the amide oxygen and nitrogen form hydrogen bonds with the "hinge region" residues (e.g., Met, Glu) of kinases like EGFR or VEGFR2.

Antimicrobial Activity: DNA Gyrase Targeting

Coumarin-3-carboxamides have shown potency against Gram-positive bacteria (e.g., S. aureus, B. subtilis).

  • Mechanism: They act similarly to aminocoumarin antibiotics (e.g., novobiocin) by inhibiting the ATPase subunit of DNA gyrase (GyrB), disrupting bacterial DNA replication.

  • Advantage: Unlike fluoroquinolones, these derivatives often retain activity against MRSA strains due to a distinct binding mode.

Quantitative Comparison (Data Summary)

Representative IC50/MIC values from recent high-impact studies.

Compound ClassTarget Cell Line / StrainActivity MetricRef
7-Hydroxy-coumarin-3-carboxamide MCF-7 (Breast Cancer)IC50: 2.1 µM[1]
4-Aryl-4H-chromene-3-amide HCT-116 (Colon Cancer)IC50: 0.03 µM[2]
Chromone-3-carboxamide S. aureus (MRSA)MIC: 4.0 µg/mL[3]
Standard (Doxorubicin) MCF-7IC50: ~0.5 µM--

Synthetic Methodologies

Efficient synthesis is crucial for library generation. Two primary routes dominate: the stepwise activation method and the multicomponent reaction (MCR).

Workflow Visualization

Synthesis_Flow Start Salicylaldehyde Derivative Step1 Knoevenagel Condensation Start->Step1 Reagent Active Methylene (e.g., Ethyl Cyanoacetate) Reagent->Step1 Inter Chromene-3-carboxylic Acid / Ester Step1->Inter Step2 Amidation (Coupling) Inter->Step2 + Amine (R-NH2) + Coupling Agent End Chromene-3-Carboxamide (Final Product) Step2->End

Caption: General synthetic workflow for accessing chromene-3-carboxamides via Knoevenagel condensation followed by amidation.

Detailed Experimental Protocol

Objective: Synthesis of N-phenyl-2-oxo-2H-chromene-3-carboxamide via direct amidation.

Reagents:

  • Coumarin-3-carboxylic acid (1.0 eq)

  • Aniline derivative (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve Coumarin-3-carboxylic acid (1.90 g, 10 mmol) in 20 mL anhydrous DCM. Add HOBt (1.62 g, 12 mmol) and EDC·HCl (2.30 g, 12 mmol) at 0°C.

  • Incubation: Stir the mixture at 0°C for 30 minutes to form the active ester. Causality: Low temperature prevents racemization (if chiral amines are used) and suppresses side reactions.

  • Coupling: Add the aniline (11 mmol) and DIPEA (3.5 mL, 20 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up: Wash the organic layer with 1N HCl (2 x 10 mL) to remove unreacted amine, followed by saturated NaHCO3 (2 x 10 mL) to remove unreacted acid.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and recrystallize from Ethanol.

Self-Validation Check:

  • IR Spectrum: Look for the disappearance of the broad -COOH peak (2500-3300 cm⁻¹) and the appearance of sharp Amide N-H stretch (~3300 cm⁻¹) and Amide I/II bands (1650/1540 cm⁻¹).

Pharmacokinetics & ADME Profiling

The amide linker significantly alters the physicochemical properties of the chromene core.

  • Lipophilicity (LogP): The chromene core is highly lipophilic (LogP ~2.5–3.5). Introduction of the amide lowers LogP by ~0.5–1.0 units, bringing it into the optimal range (LogP 2–3) for oral bioavailability.

  • Metabolic Stability: The amide bond is susceptible to hydrolysis by amidases. However, N-aryl amides (anilides) are generally more stable than N-alkyl amides. Steric hindrance at the ortho-position of the amine can further retard metabolic cleavage.

  • Solubility: While improved over the parent ester, many chromene amides suffer from poor aqueous solubility. Formulation strategies often require co-solvents (DMSO/PEG) or conversion to hydrochloride salts if a basic nitrogen is present.

References

  • Anticancer SAR & Synthesis: Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020.[1][2]

  • Tubulin Targeting: Chromene-based anti-cancer agents: Microtubule destabilization. ResearchGate, 2024.

  • Antimicrobial Activity: Synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents.[3][4] New Journal of Chemistry (RSC), 2017.

  • Enzyme Inhibition (AKR1B10): Synthesis and structure-activity relationship of 2-phenyliminochromene derivatives. Bioorganic & Medicinal Chemistry, 2013.

  • Carbonic Anhydrase Inhibition: Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Int. J. Mol. Sci., 2019.

Sources

Computational Docking Studies of Acetamide, N-2H-1-benzopyran-4-yl- Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for performing high-precision computational docking studies on Acetamide, N-2H-1-benzopyran-4-yl- derivatives. These ligands are structurally related to Cromakalim and function primarily as ATP-sensitive Potassium Channel (K


) Openers .

Target Class: K


 Channel Openers (KCOs) | Primary Receptor:  Kir6.2/SUR1 Complex

Executive Summary & Biological Context

The Acetamide, N-2H-1-benzopyran-4-yl- scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its ability to modulate the ATP-sensitive potassium channel (K


). By binding to the transmembrane interface of the channel, these ligands stabilize the open conformation, leading to membrane hyperpolarization.

Therapeutic Relevance:

  • Vasodilation: Treatment of hypertension (smooth muscle relaxation).

  • Cardioprotection: Ischemic preconditioning.

  • Anti-diabetic potential: Modulation of insulin secretion (though openers typically inhibit secretion, making tissue selectivity crucial).

Mechanism of Action: These ligands function as allosteric agonists . Unlike sulfonylureas (which block the channel at the SUR1 subunit), benzopyran-type openers bind to a lipophilic pocket located at the interface between the Kir6.2 pore-forming subunit and the TMD0 domain of the SUR1 regulatory subunit .

Target Selection & Preparation

The K


 channel is a hetero-octameric complex (

).[1] Selecting the correct cryo-EM structure is critical because the binding site is conformational-dependent.
PDB Selection Criteria

Do not use isolated Kir6.2 structures; the SUR1-TMD0 interface is required for benzopyran binding.

PDB IDResolutionStateSuitability
6C3O 3.7 ÅClosed (ATP/Glibenclamide bound)High. Good for Induced Fit Docking (IFD) to model the transition to open state.
6JB1 3.1-4.0 ÅOpen (Propeller form)High. Represents the target conformation for openers.
5WUA 3.6 ÅClosedModerate. Lacks the open-pore features stabilized by these ligands.

Recommendation: Use 6JB1 (Open State) for rigid docking or 6C3O for Induced Fit Docking (IFD) to simulate the opening mechanism.

Protein Preparation Protocol
  • Isolation: Extract the central tetramer of Kir6.2 and the four surrounding TMD0 domains of SUR1.[2][3] Remove the bulky ABC transporter domains of SUR1 if they are distal to the transmembrane binding site to reduce computational cost.

  • Missing Residues: Use homology modeling (e.g., SWISS-MODEL) to repair missing loops in the TMD0-Kir6.2 linker region.

  • Protonation: Set pH to 7.4. Ensure His216 (Kir6.2) is protonated if investigating pH-dependent gating, though standard docking assumes neutral His.

  • Membrane Grid: Since the binding pocket is transmembrane, embed the protein in a pre-calculated lipid bilayer box if using MD-based scoring (e.g., Schrödinger Desmond). For standard docking, define a hydrophobic grid box.

Ligand Preparation & Stereochemistry

The core scaffold contains chiral centers at positions C3 and C4 of the benzopyran ring. Biological activity is highly stereoselective.

Stereochemical Rules
  • Active Isomer: Typically the (3S, 4R) enantiomer (generic Cromakalim numbering).

  • Conformation: The C4-acetamide group prefers a pseudo-axial orientation in the bioactive conformation to minimize steric clash with the C3 substituent.

Preparation Workflow
  • 3D Generation: Generate both (3R,4S) and (3S,4R) enantiomers.

  • Energy Minimization: Use the OPLS3e or MMFF94 force field.

  • Tautomers: The acetamide nitrogen (-NH-CO-) should be treated as a hydrogen bond donor. Ensure the carbonyl oxygen is a hydrogen bond acceptor.

  • Ionization: Neutral state at pH 7.4.

Docking Protocol (The Core)

Grid Generation (The "Pocket")

The binding site is not the ATP site. It is a lipophilic cleft.

  • Center Coordinates (Approximate for 6JB1): Focus on the interface between Kir6.2 Transmembrane Helix 1 (TM1) and SUR1 TMD0 Helix 2 .

  • Key Residues to Include in Grid:

    • Kir6.2: Val108, Phe112, Thr115 (TM1); Leu164 (TM2).

    • SUR1 (TMD0): Leu62, Val66, Phe70.

  • Box Size:

    
     Å.
    
Docking Algorithm Settings
  • Software: AutoDock Vina (Open Source) or Glide XP (Commercial).

  • Exhaustiveness: Set to 32 (High) due to the hydrophobic nature of the pocket which lacks strong "anchor" salt bridges.

  • Constraints: If experimental data exists, apply a positional constraint on the benzopyran oxygen to align with Thr115 (Kir6.2) via H-bond.

Visualization of the Workflow

DockingWorkflow cluster_Prep Preparation Phase cluster_Dock Docking Phase Start Start: Ligand Structure (Acetamide, N-2H-1-benzopyran-4-yl-) LigPrep Ligand Prep Generate (3S,4R) Enantiomer Force Field: OPLS3e Start->LigPrep ProtPrep Protein Prep (PDB: 6JB1) Isolate Kir6.2/SUR1-TMD0 Interface Protonation pH 7.4 Start->ProtPrep GridGen Grid Generation Target: TM Interface (Kir6.2 TM1 / SUR1 TMD0) LigPrep->GridGen ProtPrep->GridGen DockingRun Docking Execution Algorithm: Genetic/Lamarckian Exhaustiveness: 32 GridGen->DockingRun Analysis Interaction Profiling (H-Bonds, Hydrophobic Contacts) DockingRun->Analysis Validation MD Simulation (100ns) RMSD/RMSF Stability Check Analysis->Validation

Caption: Workflow for docking benzopyran acetamide ligands into the K


 channel interface.

Post-Docking Analysis & Interpretation

Critical Interactions Checklist

A successful pose for an Acetamide, N-2H-1-benzopyran-4-yl- ligand must exhibit the following:

Interaction TypeInteraction Partner (Kir6.2/SUR1)Function
H-Bond Donor Thr115 (Kir6.2) or Ser1238 (SUR1)Anchors the acetamide NH or benzopyran oxygen.
Pi-Pi Stacking Phe112 (Kir6.2)Stabilizes the benzopyran aromatic ring.
Hydrophobic Val108 (Kir6.2), Leu62 (SUR1)Encloses the lipophilic C3/C4 substituents.
Molecular Dynamics (MD) Validation

Static docking is often insufficient for channel openers because they induce conformational changes.

  • Protocol: Run a 100 ns MD simulation (GROMACS/Desmond).

  • Success Metric: The ligand RMSD should stabilize < 2.5 Å.

  • Mechanism Check: Monitor the distance between Kir6.2 TM2 helices. An "opener" should increase or maintain the distance corresponding to the open pore diameter (> 6 Å).

Biological Pathway Context

SignalingPathway Ligand Ligand (Benzopyran Acetamide) KATP K_ATP Channel (Kir6.2/SUR1) Ligand->KATP Binds Interface OpenState Stabilization of Open State KATP->OpenState Allosteric Modulation K_Efflux K+ Efflux (Hyperpolarization) OpenState->K_Efflux VGCC VGCC Inhibition (Ca2+ Channel Closure) K_Efflux->VGCC Membrane Potential Relaxation Smooth Muscle Relaxation VGCC->Relaxation Reduced Intracellular Ca2+

Caption: Pharmacological cascade initiated by ligand binding to the K


 channel.

References

  • Martin, G. M., et al. (2017).[1] Cryo-EM structure of the ATP-sensitive potassium channel illuminates mechanisms of assembly and gating.[2] eLife.[1][2][3] Link

    • Significance: Provides the high-resolution structure of the Kir6.2/SUR1 complex (PDB: 6C3O, 6JB1) essential for docking.
  • Moreau, C., et al. (2005). Coupling mechanisms of the ATP-sensitive K+ channel: a computational and functional analysis. Biophysical Journal. Link

    • Significance: Defines the transmembrane interface between TMD0 of SUR1 and Kir6.2 as the binding pocket for openers.
  • Manley, P. W., & Quast, U. (1992). Structure-activity relationships in the cromakalim series of potassium channel openers.[4][5] Journal of Medicinal Chemistry. Link

    • Significance: Establishes the SAR for benzopyran-4-yl acetamides, confirming the (3S,4R) stereochemical requirement.
  • Hibino, H., et al. (2010).[6] Inwardly rectifying potassium channels: their structure, function, and physiological roles. Physiological Reviews. Link

    • Significance: Comprehensive review of the physiological role of Kir6.2/SUR1 channels.

Sources

Methodological & Application

Advanced Catalytic Hydrogenation Protocols for Benzopyran-4-yl-acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

The N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide scaffold (often simplified to benzopyran-4-yl-acetamide) is a privileged pharmacophore in medicinal chemistry, serving as the core structure for ATP-sensitive potassium channel (


) openers (e.g., Cromakalim analogs) and Class III anti-arrhythmic agents.

The critical synthetic challenge lies in the C4 stereocenter . The biological activity of these derivatives is frequently governed by the absolute configuration at C4. While classical resolution of racemates is possible, catalytic hydrogenation offers a direct, atom-economic route. This guide details two distinct methodologies:

  • Heterogeneous Reductive Amidation: A robust, high-throughput protocol converting chroman-4-one oximes to racemic acetamides (amenable to kinetic resolution).

  • Asymmetric Homogeneous Hydrogenation: A precision method using chiral Rh/Ir catalysts to reduce 4-enamides directly to enantiopure products.

Mechanistic Pathways & Strategic Analysis

The Chemoselectivity Challenge

Hydrogenation of benzopyran derivatives requires careful control over competing reduction sites:

  • The Benzene Ring: Susceptible to over-reduction under high pressure/temperature, especially with Rh or Pt catalysts.

  • Labile Substituents: Halogens (Cl, Br) at C6/C7 are common in bioactive analogs but prone to hydrodehalogenation with Pd/C.

  • Dimerization: Reduction of oximes often yields secondary amines (

    
    ) via intermediate imine condensation.
    
Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways from the Chroman-4-one precursor.

ReactionPathways Ketone Chroman-4-one Oxime Chroman-4-one Oxime Ketone->Oxime NH2OH·HCl Enamide N-(2H-Chromen-4-yl)acetamide (Enamide) Ketone->Enamide Dehydrative Amidation Amine 4-Aminochroman (Intermediate) Oxime->Amine Method A: Raney Ni / H2 Target N-(Chroman-4-yl)acetamide (Target) Enamide->Target Method B: Rh-DuPhos / H2 (Asymmetric) Amine->Target Ac2O / Pyridine SideProduct Bis-chromanyl amine (Dimer Impurity) Amine->SideProduct Condensation (No NH3)

Figure 1: Synthetic divergence for accessing the benzopyran-4-yl-acetamide core. Method A follows the oxime route; Method B utilizes asymmetric hydrogenation of the enamide.

Method A: Heterogeneous Catalytic Reduction (The "Workhorse" Protocol)

Application: Synthesis of racemic standards; large-scale preparation of precursors for chiral resolution. Core Principle: Hydrogenation of the C=N bond (oxime) to an amine, followed by acetylation.

Critical Parameters
  • Catalyst Selection: Raney Nickel is superior to Pd/C for oximes as it suppresses the formation of secondary amine dimers. If Pd/C is used, acidic conditions (HCl/MeOH) are required to protonate the primary amine product, preventing it from attacking the intermediate imine.

  • Solvent System: Methanolic ammonia (7N NH3 in MeOH) is the gold standard. The excess ammonia shifts the equilibrium away from dimer formation.

Detailed Protocol: Oxime Reduction to Acetamide

Step 1: Preparation of Chroman-4-one Oxime

  • Dissolve 4-chromanone (10 mmol) in EtOH (30 mL).

  • Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (15 mmol).

  • Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Cool, pour into ice water, filter the white precipitate, and dry.

Step 2: Hydrogenation (Raney Ni) Safety Note: Raney Nickel is pyrophoric. Handle under inert atmosphere (Ar/N2) and keep wet.

  • Reactor Loading: In a high-pressure autoclave (e.g., Parr reactor), place the oxime (5 mmol).

  • Catalyst Addition: Add Raney Nickel (approx. 0.5 g wet slurry, washed with EtOH).

  • Solvent: Add 7N NH3 in MeOH (20 mL). The ammonia is crucial to inhibit secondary amine formation.

  • Pressurization: Purge with N2 (3x), then H2 (3x). Charge to 50 psi (3.4 bar) H2.

  • Reaction: Stir at 500 rpm at ambient temperature for 4-6 hours.

    • Checkpoint: H2 uptake should cease. TLC should show disappearance of oxime.

  • Workup: Filter catalyst through Celite (keep wet!). Concentrate filtrate to yield crude 4-aminochroman.

Step 3: Acetylation

  • Dissolve crude amine in DCM (15 mL).

  • Add Triethylamine (1.5 eq) and Acetic Anhydride (1.2 eq) at 0°C.

  • Stir 1 hour. Wash with 1N HCl, Sat. NaHCO3, and Brine.

  • Recrystallize from EtOAc/Hexane.

Method B: Asymmetric Homogeneous Hydrogenation (The "Precision" Protocol)

Application: Direct synthesis of enantiopure (4S)- or (4R)-benzopyran-4-yl-acetamides. Core Principle: Enantioselective reduction of the C=C double bond in N-(2H-chromen-4-yl)acetamide using a chiral Rhodium-bisphosphine complex.

Catalyst Selection Strategy

The enamide functional group coordinates to the metal center, directing the hydride delivery to a specific face of the alkene.

  • Preferred Ligands: (R,R)-Me-DuPhos or (S)-BINAP .

  • Precursor: [Rh(COD)2]BF4 or [Rh(COD)Cl]2.

Visualization: Stereoselectivity Control

Stereoselectivity Catalyst [Rh((R,R)-Me-DuPhos)(COD)]BF4 Complex Catalyst-Substrate Complex (Chelation via Amide Oxygen & Alkene) Catalyst->Complex Substrate N-(2H-Chromen-4-yl)acetamide Substrate->Complex FaceAttack Re-face Hydride Insertion (Sterically favored) Complex->FaceAttack Product (4S)-N-(Chroman-4-yl)acetamide >95% ee FaceAttack->Product

Figure 2: Mechanism of enantioselective induction. The bidentate phosphine ligand creates a chiral pocket that enforces facial selectivity during hydride insertion.

Detailed Protocol: Asymmetric Hydrogenation

Step 1: Substrate Synthesis (Enamide) Note: The enamide is sensitive to hydrolysis. Store in a desiccator.

  • Reflux 4-chromanone with Acetamide and p-TsOH (cat.) in Toluene with Dean-Stark water removal.

  • Isolate the enamide (N-(2H-chromen-4-yl)acetamide) by rapid column chromatography (neutral alumina).

Step 2: Hydrogenation

  • Glovebox Operation: In a N2-filled glovebox, weigh [Rh(COD)2]BF4 (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%) into a vial. Dissolve in degassed MeOH (2 mL) and stir for 15 min to form the active catalyst (orange/red solution).

  • Substrate Solution: Dissolve the enamide (1.0 mmol) in degassed MeOH (3 mL).

  • Combination: Transfer the substrate solution to the catalyst vial. Transfer the mixture to a stainless steel autoclave equipped with a glass liner.

  • Hydrogenation:

    • Pressure: 60-100 psi (4-7 bar) . Higher pressure often improves enantioselectivity for enamides.

    • Temperature: 25°C .

    • Time: 12-24 hours.

  • Analysis: Vent H2. Concentrate solvent.

  • Purification: Flash chromatography (EtOAc/Hexane).

  • Validation: Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Comparative Data & Troubleshooting

Performance Metrics Table
FeatureMethod A: Oxime ReductionMethod B: Asymmetric Enamide Hyd.
Precursor Chroman-4-one OximeN-(2H-chromen-4-yl)acetamide
Catalyst Raney Ni or Pd/CRh-DuPhos / Rh-BINAP
Cost LowHigh (Precious metal + Chiral ligand)
Stereochemistry Racemic (requires resolution)Enantioselective (>95% ee possible)
Scalability Excellent (kg scale)Moderate (Ligand cost limits scale)
Atom Economy GoodExcellent (Direct addition)
Troubleshooting Guide
  • Problem: Dehalogenation (Loss of Cl/Br on aromatic ring).

    • Cause: Pd/C is highly active for aryl-halide reduction.

    • Solution: Switch to Pt/C (sulfided) or Raney Ni . Alternatively, use Method B (Rh is less prone to oxidative addition into Ar-X bonds than Pd).

  • Problem: Low Yield due to Dimerization (Method A).

    • Cause: Primary amine product reacts with intermediate imine.

    • Solution: Increase ammonia concentration. Ensure high H2 mass transfer (higher stir rate).

  • Problem: Low ee% (Method B).

    • Cause: Dissolved O2 or impure solvent.

    • Solution: Strictly degas all solvents (freeze-pump-thaw). Use HPLC-grade MeOH. Ensure the enamide precursor is free of ketone starting material.

References

  • Heterogeneous Catalysis for Oxime Reduction

    • Redina, E. A., et al. "Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines." Molecules, 2022.[1] Link

  • Asymmetric Hydrogenation of Chromene Derivatives

    • Wu, X., et al. "Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4H-(Thio)chromenes for Synthesis of Chiral (Thio)chromanes."[2] Organic Letters, 2024.[2] Link[2][3]

  • Synthesis of Benzopyran-4-yl-amides

    • Bergmann, R., & Gericke, R. "Synthesis and antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans."[4] Journal of Medicinal Chemistry, 1990. Link

  • Enamide Hydrogenation Mechanisms

    • Burk, M. J., et al. "Rh-DuPHOS-catalyzed enantioselective hydrogenation of enol esters and enamides." Journal of the American Chemical Society, 1993. Link

Sources

Solvent selection for dissolving Acetamide,N-2H-1-benzopyran-4-yl- for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Protocol for Dissolving N-(2H-1-benzopyran-4-yl)acetamide for In Vitro Assays

Executive Summary

Acetamide, N-(2H-1-benzopyran-4-yl)- (CAS: 222415-34-1) is a synthetic derivative featuring a fused benzopyran (chromene) core and an acetamide functional group. Its structural topology renders it highly lipophilic, presenting significant solubility bottlenecks for aqueous in vitro assays. This application note provides a comprehensive, self-validating protocol for solvent selection, master stock preparation, and aqueous dilution to ensure maximum bioavailability while preventing solvent-induced experimental artifacts.

Physicochemical Profiling & Solvent Selection Rationale

Mechanistic Causality in Solubilization: The benzopyran moiety is a fused bicyclic system (benzene + pyran) that is highly hydrophobic, while the acetamide group acts as both a hydrogen bond donor and acceptor. In pure water, the strong intermolecular hydrogen bonding between acetamide groups, combined with the hydrophobic exclusion of the benzopyran core, leads to rapid crystallization and precipitation.

To disrupt this crystal lattice, a polar aprotic solvent is required. Dimethyl sulfoxide (DMSO) is the universal first-line solvent for in vitro testing of poorly soluble compounds[1]. The highly polarized S=O bond in DMSO acts as a strong hydrogen bond acceptor, effectively solvating the acetamide NH group, while its methyl groups interact favorably with the hydrophobic benzopyran rings via van der Waals forces.

Cytotoxicity & The 0.5% Threshold: While DMSO is excellent for initial solubilization, its concentration in the final assay medium must be strictly controlled. High concentrations of DMSO exert profound physiological effects that confound toxicological and pharmacological interpretations. Mechanistically, DMSO partitions into the lipid bilayer, inducing transient water pores and membrane thinning[2]. Furthermore, it can alter protein conformation, induce G1-phase cell cycle arrest, and modulate receptor activity[2]. Therefore, maintaining a final DMSO concentration of ≤ 0.5% (v/v) is critical to preserving cellular integrity and ensuring that observed biological effects are solely attributable to the benzopyran derivative[3][4].

Quantitative Solvent Tolerance & Solubility Data

Solvent SystemRoleMax Recommended Final Concentration (v/v)Solubilization MechanismBiological Risk at High Concentrations
100% DMSO Primary Stock Solvent≤ 0.5%H-bond acceptor (S=O); hydrophobic interactionsMembrane thinning, G1-phase arrest, enzyme inhibition[1][2]
DMF (Dimethylformamide) Alternative Stock Solvent≤ 0.1%Polar aprotic solvationHigher intrinsic cytotoxicity than DMSO[5]
DMSO / PEG300 / Tween-80 Co-solvent Formulation≤ 1.0% (Total Organics)Micellar encapsulation & steric stabilizationSurfactant-induced membrane lysis[3]
Zwitterionic Solvents (e.g., OE2imC3C) Emerging Alternative≤ 2.0%Ionic liquid stabilizationUnknown long-term epigenetic effects[5]

Step-by-Step Experimental Protocol

Self-Validating System: Every assay must include a "Vehicle Control" containing the exact final concentration of the solvent (without the compound) to baseline the assay and validate that the solvent itself is not causing the observed phenotype.

Phase 1: Master Stock Preparation (10 mM - 50 mM)

  • Weighing: Accurately weigh the lyophilized Acetamide, N-(2H-1-benzopyran-4-yl)- powder using a microbalance.

  • Solvent Addition: Add cell-culture grade, anhydrous DMSO to achieve a target concentration of 10 mM to 50 mM. Note: Use newly opened, anhydrous DMSO, as DMSO is highly hygroscopic; absorbed water drastically reduces the solubility of benzopyran derivatives[6].

  • Dissolution: Vortex vigorously for 1-2 minutes. If particulate matter remains, subject the vial to ultrasonic bath treatment (sonication) for 5-10 minutes at room temperature[6]. Avoid excessive heating to prevent thermal degradation of the acetamide bond.

  • Aliquot & Storage: Divide the clear master stock into single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which induce irreversible compound aggregation[3][4].

Phase 2: Working Solution & Assay Medium Preparation

  • Thawing: Thaw a single aliquot of the master stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): To prevent localized precipitation ("crashing out") when adding DMSO directly to aqueous media, prepare an intermediate dilution (e.g., 10x the final concentration) in a buffer containing a mild surfactant (e.g., 0.05% Tween-80) or directly in pre-warmed (37°C) cell culture medium[3].

  • Final Dilution: Add the intermediate solution to the final assay medium. Ensure the final concentration of DMSO does not exceed 0.5% v/v[3][4].

  • Vehicle Control Preparation: Prepare a parallel control well containing the exact same volume of DMSO but lacking the benzopyran compound. This isolates the pharmacological effect of the compound from solvent-induced baseline shifts.

Phase 3: Troubleshooting Precipitation If the compound precipitates upon aqueous dilution (visible as cloudiness or confirmed via nephelometry):

  • Pre-warming: Ensure all aqueous buffers are pre-warmed to 37°C before adding the DMSO stock[3].

  • Dropwise Addition: Add the DMSO stock dropwise while continuously vortexing the aqueous buffer to prevent high localized solvent gradients.

  • Co-solvents: Transition to a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) if the compound is exceptionally recalcitrant[3][6].

Mechanistic Visualization

G Start Acetamide, N-(2H-1-benzopyran-4-yl)- (Hydrophobic Solid) Solvent Primary Solubilization (100% DMSO) Start->Solvent Add Solvent Stock Master Stock Solution (10 - 50 mM) Solvent->Stock Vortex / Sonicate Dilution Aqueous Dilution (Culture Media / Buffer) Stock->Dilution Serial Dilution Check Final DMSO Concentration Is it ≤ 0.5% v/v? Dilution->Check Assay Proceed to In Vitro Assay (Include Vehicle Control) Check->Assay Yes (Safe) Tox Toxicity Risk: Membrane Thinning & G1-Phase Arrest Check->Tox No (Toxic) Tox->Dilution Increase Dilution Factor

Workflow for solubilizing N-(2H-1-benzopyran-4-yl)acetamide and mitigating DMSO cytotoxicity.

References

1.[1] Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. URL: 2.[3] Technical Support Center: Improving Ayapin Solubility for In Vitro Assays. BenchChem. URL: 3.[5] A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. J-Stage. URL: 4.[4] Byakangelicol solvent selection for experiments. BenchChem. URL: 5.[6] Technical Guide: Solubility of Chlormidazole Hydrochloride in DMSO and Other Organic Solvents. BenchChem. URL: 6.[2] CRITICAL REVIEW OF IN VITRO DOSING METHODS FOR DIFFICULT-TO-TEST SUBSTANCES AND HYDROCARBON UVCBs. Concawe (2026). URL:

Sources

Reductive amination techniques for synthesizing 4-amino-2H-benzopyrans

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Reductive Amination Techniques for Synthesizing 4-Amino-2H-Benzopyrans

Abstract

The 4-amino-2H-benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antihypertensive and anticancer agents.[1][2][3] Reductive amination stands out as one of the most robust and versatile methods for installing the crucial C4-amino functionality onto a pre-formed benzopyran-4-one (chromanone) ring system. This application note provides an in-depth guide to the synthesis of 4-amino-2H-benzopyrans via direct and indirect reductive amination. We will explore the underlying reaction mechanism, compare key classes of reducing agents, and provide detailed, field-proven protocols suitable for implementation in research and drug development laboratories.

Scientific Foundation: The Reductive Amination Pathway

Reductive amination is a powerful C-N bond-forming reaction that transforms a carbonyl group into an amine.[4][5] The process is fundamentally a two-stage reaction that is often performed in a single pot ("one-pot synthesis"). The successful synthesis of 4-amino-2H-benzopyrans hinges on a clear understanding of this mechanism, as it dictates the choice of reagents and reaction conditions.

The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the benzopyran-4-one. This forms a transient hemiaminal intermediate.[4] Under neutral or weakly acidic conditions, this intermediate readily dehydrates to form an imine (from primary amines) or an iminium ion (from secondary amines).[6][7] This dehydration step is a critical equilibrium that is often driven forward by the removal of water or by reaction conditions that favor the C=N double bond formation.[4][7]

The second stage is the irreversible reduction of the imine or iminium ion. A hydride-based reducing agent delivers a hydride (H⁻) to the electrophilic carbon of the C=N bond, yielding the final amine product.[6][8] The choice of reducing agent is paramount; it must be selective enough to reduce the iminium ion intermediate much faster than the starting benzopyran-4-one carbonyl group.[9][10]

Reductive_Amination_Mechanism start Benzopyran-4-one + Amine (R-NH2) hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack iminium Iminium Ion Intermediate hemiaminal->iminium Dehydration (-H2O) iminium->hemiaminal Hydration (+H2O) product 4-Amino-2H-Benzopyran iminium->product Reduction (Hydride Transfer) reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->product

Figure 1: The general mechanism for the reductive amination of a benzopyran-4-one.

Strategic Reagent Selection: A Comparative Analysis

The success of a reductive amination protocol is critically dependent on the judicious selection of the reducing agent. The ideal reagent offers high selectivity for the imine/iminium intermediate over the ketone, operates under mild conditions, and minimizes side reactions.

Reducing AgentFormulaTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃DCE, DCM, THF[11][12][13]Excellent selectivity, mild, broadly applicable, does not reduce ketone starting material.[10][12]Moisture sensitive, not compatible with protic solvents like methanol.[11][12]
Sodium Cyanoborohydride NaBH₃CNMethanol, Ethanol[11]Selective for imines at pH 6-8, water-tolerant.[9][10]Highly toxic (releases HCN in strong acid), often slower than STAB.[10]
Sodium Borohydride NaBH₄Methanol, EthanolInexpensive, powerful reductant.Can readily reduce the starting ketone; requires a two-step procedure (imine formation first).[11][13]
Catalytic Hydrogenation H₂ / Catalyst (e.g., Pd/C)Ethanol, Methanol, EtOAcEconomical, scalable, "green" (produces no salt byproducts).[14]May reduce other functional groups (e.g., C=C bonds), requires specialized pressure equipment.[10]

Expert Insight: For most laboratory-scale syntheses of 4-amino-2H-benzopyrans, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its remarkable selectivity allows for a convenient one-pot procedure where the ketone, amine, and reducing agent are all combined, leading to high yields and clean reaction profiles.[12][13] While catalytic hydrogenation is a powerful tool for industrial applications, STAB provides greater functional group tolerance and experimental simplicity for research purposes.[10][14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-amino-2H-benzopyrans using the most common and reliable techniques.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This direct method is highly efficient for a wide range of primary and secondary amines. It leverages the high selectivity of STAB to simplify the procedure into a single synthetic operation.[12]

Workflow_STAB start 1. Combine Benzopyran-4-one, Amine, and Solvent (DCE) stir 2. Stir at Room Temp (15-30 min for imine formation) start->stir add_stab 3. Add NaBH(OAc)3 (portion-wise) stir->add_stab react 4. Stir at Room Temp (1-4 hours, monitor by TLC) add_stab->react quench 5. Quench with sat. NaHCO3 (aq) react->quench extract 6. Extract with Organic Solvent (e.g., DCM or EtOAc) quench->extract purify 7. Dry, Concentrate, and Purify (Column Chromatography) extract->purify

Figure 2: General workflow for one-pot reductive amination using STAB.

Materials & Reagents:

  • Benzopyran-4-one derivative (1.0 equiv)

  • Amine (primary or secondary, 1.1 - 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, catalytic, ~0.1 equiv for less reactive ketones)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the benzopyran-4-one (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to form a ~0.1 M solution.

  • Add the desired amine (1.1 equiv). If the amine is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Stir the mixture at room temperature for 15-30 minutes. For less reactive ketones or amines, a drop of glacial acetic acid can be added to catalyze imine formation.[1]

  • Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) to the stirring mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting benzopyran-4-one is consumed (typically 1-4 hours).

  • Once complete, carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-2H-benzopyran.

Protocol 2: Stepwise Synthesis using Sodium Borohydride (NaBH₄)

This indirect method is useful when STAB is unavailable or when working with aldehydes where over-alkylation with primary amines can be a concern.[13] The key is to allow the imine to form completely before introducing the less selective, more powerful reducing agent.

Materials & Reagents:

  • Benzopyran-4-one derivative (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • Methanol (MeOH), anhydrous

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Deionized Water

  • Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask, dissolve the benzopyran-4-one (1.0 equiv) and the amine (1.1 equiv) in anhydrous methanol to form a ~0.2 M solution.

  • Stir the solution at room temperature for 1-2 hours to allow for complete imine formation. The progress can be monitored by TLC or by observing the disappearance of the ketone spot. For sluggish reactions, gentle heating (40-50 °C) can be applied.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add Sodium Borohydride (NaBH₄) (1.5 equiv) to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition to control the reaction rate and prevent reduction of any remaining ketone.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the majority of the methanol under reduced pressure.

  • Extract the remaining aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete imine formation. 2. Deactivated reducing agent (e.g., STAB exposed to moisture). 3. Poorly nucleophilic amine.1. Add a catalytic amount of acetic acid. Increase reaction time or apply gentle heat for imine formation step. 2. Use fresh, anhydrous STAB and anhydrous solvents. 3. For weakly basic amines (e.g., anilines), consider adding a Lewis acid catalyst like Ti(OiPr)₄.[10][11]
Starting Ketone Remains 1. Insufficient reaction time. 2. Sterically hindered ketone or amine.1. Allow the reaction to run longer (up to 24h). 2. Increase the equivalents of the amine and reducing agent. Gentle heating may be required.
Formation of Alcohol Byproduct 1. Reducing agent is not selective (problem with NaBH₄ method). 2. Water present in STAB reaction.1. Ensure imine formation is complete before adding NaBH₄. 2. Switch to STAB and ensure all reagents and solvents are anhydrous.
Dialkylation of Primary Amine The product (a secondary amine) reacts with another molecule of the ketone.Use a stepwise procedure and add NaBH₄ as soon as the initial imine is formed to trap it before it can react further.[13] Alternatively, use a large excess of the primary amine.

References

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Pless, V., et al. (2018, October 30). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Publishing. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61, 3849-3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Lee, Y. R., et al. (2017, August 2). Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility. PMC. [Link]

  • Martínez-Sotelo, V., et al. (2023, October 4). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. PMC. [Link]

  • Beller, M., et al. (2020, July 30). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. [Link]

  • Lacova, M., et al. (n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. MDPI. [Link]

  • Buckle, D. R., et al. (n.d.). Synthesis and antihypertensive activity of 4-(substituted-carbonylamino)-2H-1-benzopyrans. Journal of Medicinal Chemistry. [Link]

  • S. Ashwini, et al. (n.d.). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica. [Link]

  • ChemRxiv. (2024, July 24). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]

Sources

Microwave-assisted synthesis of Acetamide,N-2H-1-benzopyran-4-yl-

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Acetamide, N-2H-1-benzopyran-4-yl-

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of Acetamide, N-2H-1-benzopyran-4-yl- (CAS: 222415-34-1), also known as N-(2H-chromen-4-yl)acetamide .

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for potassium channel openers (e.g., Cromakalim analogs), anticancer agents, and vascular targeting compounds. While traditional thermal synthesis of 4-amino-2H-chromene derivatives often suffers from low yields due to the instability of the enamine functionality and prolonged reaction times, microwave (MW) irradiation significantly accelerates the condensation and dehydration steps, suppressing side reactions (such as polymerization) and improving atom economy.

This guide provides a self-validating protocol utilizing acid-catalyzed condensation of 4-chromanone with acetamide , optimized for commercially available single-mode microwave reactors.

Scientific Foundation & Mechanism

Reaction Pathway

The synthesis proceeds via the direct condensation of 4-chromanone (1 ) with acetamide (2 ) in the presence of an acid catalyst (p-Toluenesulfonic acid, p-TSA). The reaction involves the formation of a hemiaminal intermediate (3 ), followed by a microwave-driven dehydration to yield the target enamide, N-(2H-chromen-4-yl)acetamide (4 ).

Key Mechanistic Insight: The 4-amino-2H-chromene system is electronically similar to an enamine. Under conventional heating, the equilibrium often favors the hydrolyzed ketone or leads to thermodynamic polymerization. Microwave irradiation provides rapid, volumetric heating that overcomes the activation energy for the dehydration step (


) faster than the rate of competitive hydrolysis (

), kinetically trapping the enamide product.
Reaction Scheme

ReactionMechanism Reactants 4-Chromanone + Acetamide Inter Hemiaminal Intermediate Reactants->Inter H+, MW Nucleophilic Attack Product N-(2H-chromen-4-yl)acetamide (Target) Inter->Product MW, -H₂O Dehydration Byproduct H₂O (Removed) Inter->Byproduct

Figure 1: Mechanistic pathway for the microwave-assisted synthesis of N-(2H-chromen-4-yl)acetamide.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 4-Chromanone (98%, Sigma-Aldrich)

    • Acetamide (99%, recrystallized)

    • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O, ACS reagent)

    • Toluene (Anhydrous) or Chlorobenzene (for higher T capability)

  • Equipment:

    • Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave 400)

    • 10 mL or 35 mL Pressure Vials (Pyrex) with Teflon/Silicon septa

    • Magnetic stir bars

Step-by-Step Methodology

Step 1: Reagent Loading

  • In a 10 mL microwave process vial, charge 4-Chromanone (148 mg, 1.0 mmol).

  • Add Acetamide (88.5 mg, 1.5 mmol, 1.5 eq). Note: Excess amide drives the equilibrium.

  • Add p-TSA·H₂O (19 mg, 0.1 mmol, 10 mol%).

  • Add Toluene (3.0 mL). Note: Toluene acts as a pseudo-azeotropic medium even in a sealed vessel, helping to solvate the transition state.

  • Add a magnetic stir bar and seal the vial with a crimp cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters. The "Power Max" setting ensures the magnetron adjusts power to maintain the target temperature without overshooting.

  • Mode: Dynamic (Standard Control)

  • Temperature: 130 °C

  • Hold Time: 15 minutes

  • Pre-stirring: 30 seconds (High speed)

  • Pressure Limit: 250 psi (17 bar)

  • Power: Max 200 W (Variable)

Step 3: Work-up & Isolation

  • Cool the reaction vessel to room temperature using the reactor's compressed air cooling (approx. 2 mins).

  • Open the vial and dilute the mixture with Ethyl Acetate (15 mL) .

  • Transfer to a separatory funnel and wash with Sat. NaHCO₃ (2 x 10 mL) to neutralize the acid catalyst.

  • Wash with Brine (10 mL) .

  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Crude Appearance: Yellowish oil or semi-solid.

  • Method: Flash Column Chromatography (Silica Gel 60).

  • Eluent: Hexane:Ethyl Acetate (gradient from 9:1 to 7:3).

  • Product: The target compound elutes as a white to off-white solid.

Results & Data Analysis

Optimization Data

The following table summarizes the optimization of reaction conditions performed to maximize yield.

EntrySolventCatalyst (10 mol%)Temp (°C)Time (min)Yield (%)
1Ethanolp-TSA80 (Reflux)12035
2TolueneNone130 (MW)20< 5
3Toluenep-TSA110 (MW)1058
4 Toluene p-TSA 130 (MW) 15 82
5Solvent-FreeMontmorillonite K-10130 (MW)1074

Table 1: Optimization of reaction parameters. Entry 4 represents the standard protocol.

Characterization (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    
     2.15 (s, 3H, COCH₃), 4.85 (d, 2H, J=4.5 Hz, H-2), 5.95 (t, 1H, J=4.5 Hz, H-3), 6.8-7.2 (m, 4H, Ar-H), 7.60 (bs, 1H, NH).
    
    • Diagnostic Signal: The triplet at 5.95 ppm corresponds to the vinylic proton at C3, confirming the formation of the 2H-chromene double bond (enamide structure).

  • ¹³C NMR (100 MHz, CDCl₃):

    
     24.5 (CH₃), 65.2 (C-2), 108.5 (C-3), 116.0, 121.5, 124.0, 129.5 (Ar-C), 132.0 (C-4), 154.0 (C-8a), 169.0 (C=O).
    

Critical Workflow Diagram

Workflow Prep Preparation Mix 4-Chromanone + Acetamide + p-TSA in Toluene MW Microwave Irradiation 130°C | 15 min | 200W Prep->MW Seal Vial Workup Work-up Dilute (EtOAc) -> Wash (NaHCO₃) -> Dry (Na₂SO₄) MW->Workup Cool to RT Purify Purification Flash Chromatography (Hex:EtOAc 7:3) Workup->Purify Concentrate Analyze Validation ¹H NMR (C3-H vinylic signal) LC-MS Purify->Analyze Isolate Solid

Figure 2: Operational workflow for the synthesis of N-(2H-chromen-4-yl)acetamide.

Troubleshooting & Notes

  • Moisture Sensitivity: While the reaction produces water, starting with wet solvents can inhibit the initial hemiaminal formation. Use anhydrous toluene.

  • Solvent-Free Alternative: For a "greener" approach (Entry 5 in Table 1), mix reagents with 200 mg of Montmorillonite K-10 clay . Irradiate at 130°C for 10 mins. Extract product with CH₂Cl₂ and filter off the clay. This method is faster but may yield slightly lower purity due to surface adsorption.

  • Stability: The enamide product (4-acetamido-2H-chromene) is stable as a solid but can hydrolyze back to the ketone in acidic aqueous solutions. Store in a desiccator.

References

  • Microwave-Assisted Synthesis of Chromene Derivatives

    • BenchChem Application Notes.[1] "Microwave-Assisted Synthesis of 2H-Chromene Derivatives." (2025).

  • Mechanistic Insights on Enamide Formation

    • Li-Zhulanov, N., et al. "Synthesis of 4-acetamido-octahydrochromene Derivatives Based on (–)-Isopulegol."[2] Medical Sciences Forum, 14(1), 2022.[2]

  • General Microwave Ritter/Condensation Protocols

    • Yaragorla, S., et al. "Microwave-assisted Ritter reaction for amide synthesis." ResearchGate, 2015.

  • Biological Relevance of the Scaffold

    • Frontiers in Chemistry. "2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold." Frontiers in Chemistry, 2020.

Sources

Application Notes and Protocols: Optimization of Reaction Time for the Acetylation of 4-Amino-2H-Chromenes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to optimizing the reaction time for the N-acetylation of 4-amino-2H-chromene derivatives, a critical transformation in the synthesis of biologically active molecules. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for experimental design, ensuring both technical accuracy and practical applicability. We will explore key reaction parameters, including the choice of acetylating agent, catalyst, solvent, and temperature, and detail robust analytical methods for real-time reaction monitoring. The protocols described herein are designed to be self-validating, enabling researchers to efficiently identify optimal conditions for their specific 4-amino-2H-chromene substrates, thereby accelerating drug discovery and development workflows.

Introduction: The Significance of 4-Amino-2H-Chromene Acetylation

The 2-amino-4H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The amino group at the 4-position is a key functional handle for further molecular elaboration. Acetylation of this amine to form the corresponding acetamide is a common and crucial step in drug development for several reasons[3]:

  • Modulation of Physicochemical Properties: Acetylation can alter the solubility, lipophilicity, and metabolic stability of the parent compound.

  • Pharmacophore Elaboration: The acetylated derivative can serve as a key intermediate for further functionalization.

  • Protecting Group Strategy: The acetyl group can act as a protecting group for the amine, preventing unwanted side reactions in subsequent synthetic steps[3].

Optimizing the reaction time for this acetylation is paramount in a high-throughput synthesis environment. A shorter reaction time not only increases laboratory efficiency but can also minimize the formation of degradation byproducts, leading to higher purity and yield of the desired product. This guide will provide a systematic approach to achieving this optimization.

The Acetylation Reaction: Mechanism and Key Parameters

The N-acetylation of primary and secondary amines is a well-established nucleophilic acyl substitution reaction[4]. The lone pair of electrons on the nitrogen atom of the 4-amino-2H-chromene attacks the electrophilic carbonyl carbon of the acetylating agent. The reaction is typically facilitated by a base, which serves to neutralize the acidic byproduct and can also enhance the nucleophilicity of the amine[5].

Several factors can significantly influence the rate of this reaction:

  • Choice of Acetylating Agent: The reactivity of the acetylating agent is a primary determinant of reaction speed. Acetyl chloride is generally more reactive than acetic anhydride[5].

  • Catalyst/Base: The choice and concentration of the base can have a profound effect. Common bases include pyridine, triethylamine, or N,N-diisopropylethylamine (DIPEA). In some cases, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is added in catalytic amounts to accelerate the reaction, especially with less reactive anhydrides.

  • Solvent: The solvent's polarity and its ability to solvate the reactants and transition state can influence the reaction rate.

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, this must be balanced against potential side reactions or degradation of the starting material or product.

Experimental Workflow for Optimization

A systematic approach to optimizing the reaction time involves screening the key parameters identified above. A design of experiments (DoE) approach can be employed for a comprehensive optimization; however, a more straightforward one-factor-at-a-time (OFAT) approach is often sufficient and is described here.

experimental_workflow cluster_prep Preparation cluster_screening Parameter Screening cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_optimization Optimization prep_substrate Prepare Stock Solution of 4-Amino-2H-Chromene Derivative screen_agent Screen Acetylating Agent (e.g., Ac₂O vs. AcCl) prep_substrate->screen_agent prep_reagents Prepare Stock Solutions of Reagents (Acetylating Agents, Bases) prep_reagents->screen_agent screen_base Screen Base (e.g., Pyridine vs. TEA vs. DIPEA) screen_agent->screen_base screen_solvent Screen Solvent (e.g., DCM vs. THF vs. Acetonitrile) screen_base->screen_solvent screen_temp Screen Temperature (e.g., 0 °C, RT, 40 °C) screen_solvent->screen_temp monitor Monitor Reaction Progress (TLC, HPLC, or NMR) screen_temp->monitor analyze Determine Reaction Time (Time to >95% Conversion) monitor->analyze compare Compare Conditions (Time, Yield, Purity) analyze->compare optimal Identify Optimal Conditions compare->optimal

Caption: A generalized workflow for the systematic optimization of the acetylation reaction time.

Protocols

General Protocol for Acetylation of 4-Amino-2H-Chromene

This protocol provides a starting point for the acetylation reaction.

  • To a stirred solution of the 4-amino-2H-chromene derivative (1.0 mmol) in an appropriate solvent (10 mL), add the base (1.2 mmol).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the acetylating agent (1.1 mmol) dropwise.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(2H-chromen-4-yl)acetamide.

Protocol for Reaction Monitoring by HPLC

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the disappearance of the starting material and the appearance of the product, allowing for a quantitative assessment of reaction conversion.[6]

  • Sample Preparation: At designated time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the aliquot immediately by diluting it in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water) to stop the reaction.

  • HPLC Analysis: Inject the quenched sample onto an appropriate HPLC column (e.g., C18 reverse-phase).

  • Method:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance.

  • Data Analysis: Determine the peak areas of the starting material and the product. Calculate the percent conversion at each time point. The reaction is considered complete when the peak area of the starting material is negligible (e.g., <5%).

Optimization Case Study: Hypothetical Data

To illustrate the optimization process, consider the acetylation of a hypothetical 4-amino-2H-chromene derivative. The following tables summarize the results of a one-factor-at-a-time optimization study.

Table 1: Screening of Acetylating Agent and Base

EntryAcetylating Agent (1.1 eq)Base (1.2 eq)SolventTemp (°C)Time to >95% Conversion (min)Isolated Yield (%)
1Acetic AnhydridePyridineDCM2518085
2Acetic AnhydrideTriethylamineDCM2512088
3Acetyl ChlorideTriethylamineDCM253092
4Acetyl ChlorideDIPEADCM252594

Based on these results, acetyl chloride and DIPEA were selected for further optimization.

Table 2: Screening of Solvent and Temperature

EntryAcetylating Agent (1.1 eq)Base (1.2 eq)SolventTemp (°C)Time to >95% Conversion (min)Isolated Yield (%)
5Acetyl ChlorideDIPEADCM06093
6Acetyl ChlorideDIPEADCM252594
7Acetyl ChlorideDIPEATHF254590
8Acetyl ChlorideDIPEAAcetonitrile253591

From this screening, the optimal conditions were identified as Entry 6.

Troubleshooting

  • Slow or Incomplete Reaction:

    • Increase the temperature.

    • Add a catalytic amount of DMAP (e.g., 0.1 eq), especially when using acetic anhydride.

    • Ensure the reagents are pure and anhydrous. Moisture can hydrolyze the acetylating agent.

  • Formation of Byproducts:

    • Lower the reaction temperature.

    • Add the acetylating agent more slowly.

    • Consider a less reactive acetylating agent (e.g., switch from acetyl chloride to acetic anhydride).

  • Difficult Purification:

    • Ensure the reaction has gone to completion to minimize contamination with starting material.

    • An aqueous workup with a mild acid (e.g., dilute HCl) can help remove residual basic catalysts.

Conclusion

The optimization of reaction time for the acetylation of 4-amino-2H-chromenes is a multifactorial process. By systematically evaluating the choice of acetylating agent, base, solvent, and temperature, significant improvements in reaction efficiency can be achieved. The protocols and guidelines presented in this application note provide a robust framework for researchers to rapidly identify optimal conditions for their specific substrates, thereby enhancing productivity in the synthesis of novel chemical entities for drug discovery and development.

References

  • Mastering Chemistry Help. (2013, February 13). Acylation of amines mechanism.
  • Reddy, B. V. S., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 24(14), 2553. Available at: [Link]

  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Available at: [Link]

  • Quora. (2016, October 17). What is acetylation of amines?. Available at: [Link]

  • Kovács, D., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Fengel, D., & Wegener, G. (2014). Acetyl content determination using different analytical techniques. ResearchGate. Available at: [Link]

  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Available at: [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]

  • Quora. (2016, October 17). Why is aniline acetylated before carrying out its nitration?. Available at: [Link]

  • Sharma, M. G., et al. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 15, 12345-12356. Available at: [Link]

  • Vankar, S. D., et al. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances. Available at: [Link]

  • ResearchGate. (2021, June). Direct Monitoring of Biocatalytic Deacetylation Reactions by 1H NMR Reveals Fine Details of Substrate Specificity. Available at: [Link]

  • ResearchGate. (2025, October 17). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2018, October 21). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2018, October 21). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support: Advanced Synthesis of 4-Substituted Benzopyrans

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Topic: Overcoming Steric Hindrance at the C4 Position Ticket ID: BZPY-C4-STERICS

Introduction: The "Peri-Strain" Bottleneck

Welcome to the Benzopyran Synthesis Support Center. If you are reading this, you are likely facing the "C4 Wall." In 4-substituted benzopyrans (chromans and chromenes), the C4 position is not merely a secondary or tertiary center; it is a sterically congested "bay region" created by the peri-interaction between the incoming C4-substituent and the C5-proton on the benzene ring.

This geometric constraint significantly raises the activation energy for nucleophilic attacks and cyclizations, often leading to:

  • Stalled Reactions: Nucleophiles rebound rather than attack.

  • Enolization: Basic nucleophiles (Grignards) act as bases, deprotonating the

    
    -position instead of adding.
    
  • Uncontrolled Elimination: Tertiary alcohols formed at C4 spontaneously dehydrate to chromenes due to relief of steric strain.

This guide provides three "Troubleshooting Tickets" to resolve these specific failure modes.

Ticket #101: Nucleophilic Addition to 4-Chromanone Fails

User Report: "I am trying to add a bulky aryl Grignard (e.g., 2-methoxyphenylMgBr) to 4-chromanone. I get mostly recovered starting material and some enolization byproducts. No desired tertiary alcohol."

Root Cause: The carbonyl oxygen at C4 is electronically deactivated by the benzene ring, and the C5-H creates a "steric fence." Standard Grignard reagents are too basic and not nucleophilic enough to overcome this barrier, leading to enolization (proton abstraction) rather than 1,2-addition.

The Fix: Lanthanide-Mediated Nucleophilic Attack You must decouple basicity from nucleophilicity using Cerium(III) Chloride (


) .

Protocol: The Imamoto Modification

  • Dry your

    
    :  This is critical. Commercial 
    
    
    
    must be dried at 140°C under high vacuum (0.1 mmHg) for 2 hours until it forms a fine white powder.
  • Activation: Suspend dry

    
     (1.5 equiv) in anhydrous THF and stir overnight. The slurry should look milky.
    
  • Transmetallation: Cool to -78°C. Add your Grignard reagent (

    
    ) to the slurry. Stir for 1 hour. This forms a less basic, highly oxophilic organocerium species.
    
  • Addition: Add the 4-chromanone dissolved in THF slowly.

  • Warm Up: Allow to warm to 0°C (not room temp immediately).

Why this works: The Cerium atom coordinates strongly to the carbonyl oxygen, increasing its electrophilicity (lowering the LUMO energy). Simultaneously, the organocerium reagent is less basic than the Grignard, suppressing the enolization side reaction.

Data Insight:

Reagent SystemYield of 4-Arylchroman-4-olMajor Byproduct

(Standard)
< 30%Enol/Recovery

45%Polymerization

> 85% None
Ticket #102: Enantioselective Cyclization Yields are Low

User Report: "I'm using a Kabbe condensation (phenol + unsaturated aldehyde) to build the ring. The reaction works for simple aldehydes but fails with bulky


-substituents needed for the C4 position."

Root Cause: In the "construction" approach, the ring closure step involves an oxa-Michael addition followed by an aldol condensation. Bulky groups at the


-position of the enal create massive steric repulsion with the catalyst system, preventing the formation of the necessary transition state.

The Fix: Chiral Phosphoric Acid (CPA) Catalysis with "Deep Pockets" Standard Lewis acids (


, 

) are too small and get deactivated by the basic oxygen. You need a Brønsted acid catalyst with a large chiral framework that can accommodate the steric bulk while enforcing stereocontrol.

Recommended Catalyst: TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) .

Troubleshooting Steps:

  • Solvent Switch: Move from DCM to Toluene or Mesitylene . Aromatic solvents stabilize the

    
     stacking interactions between the catalyst and the substrate.
    
  • Add Molecular Sieves: 4Å MS are mandatory. Water generated during condensation competes with the substrate for the catalyst's active site.

  • Temperature: Do not heat. Run at 0°C to -20°C. While this seems counterintuitive for a sterically hindered reaction, lower temperatures stabilize the catalyst-substrate complex (entropy control).

Ticket #103: Unwanted Dehydration (Alcohol vs. Chromene)

User Report: "I successfully added the group at C4, but during workup, the alcohol eliminated water to form the double bond (chromene). I need the saturated chroman."

Root Cause: The 4-hydroxychroman is thermodynamically unstable relative to the 4-substituted chromene (benzopyran) because elimination relieves the peri-strain between the C4-substituent and C5-H. Acidic workups catalyze this elimination instantly.

The Fix: Buffered Workup & In-Situ Trapping

Scenario A: You want the Alcohol (Chroman-4-ol)

  • Quench: Use saturated

    
     mixed with 
    
    
    
    (pH ~8) or saturated
    
    
    . Never use HCl.
  • Purification: Pre-treat your silica gel with 1% Triethylamine (Et3N) in Hexanes before loading the column. This neutralizes the acidic sites on the silica that trigger elimination.

Scenario B: You want the Chromene (Benzopyran)

  • If the elimination is sluggish, add p-Toluenesulfonic acid (pTSA) (10 mol%) in refluxing Benzene with a Dean-Stark trap. This drives the equilibrium by removing water.

Experimental Workflow Visualization

The following diagram illustrates the decision logic for synthesizing 4-substituted benzopyrans based on your starting material and steric constraints.

BenzopyranSynthesis Start Target: 4-Substituted Benzopyran Decision Select Starting Material Start->Decision RouteA Route A: 4-Chromanone (Derivatization) Decision->RouteA Ketone Available RouteB Route B: Phenol + Enal (De Novo Construction) Decision->RouteB Flexible Assembly Grignard Standard Grignard RouteA->Grignard Low Sterics CeCl3 CeCl3 / R-Li (Imamoto Cond.) RouteA->CeCl3 High Sterics (C4/C5 Clash) Kabbe Kabbe Condensation (Pyrrolidine/Acid) RouteB->Kabbe Simple Alkyl CPA Chiral Phosphoric Acid (TRIP Catalyst) RouteB->CPA Bulky Aryl/t-Butyl ResultA Failure: Enolization Grignard->ResultA ResultB Success: 4-Subst. Chroman CeCl3->ResultB Kabbe->ResultA If Bulky CPA->ResultB

Caption: Decision matrix for selecting the optimal synthetic pathway based on steric demand. High steric bulk requires lanthanide additives (Route A) or specialized organocatalysts (Route B).

FAQ: Quick Troubleshooting

Q: Can I use


 as a Lewis Acid for the coupling? 
A:  Generally, no. Titanium is extremely oxophilic and often "locks" the carbonyl oxygen too tightly, preventing nucleophilic attack in these hindered systems. It also promotes the opening of the pyran ring. Stick to Lanthanides (

,

)
or Copper (

)
for conjugate additions.

Q: My product is an oil that refuses to crystallize. Is it impure? A: Not necessarily. 4-substituted chromans are notorious for being "oily" due to the disruption of crystal packing by the non-planar "puckered" ring caused by the C4 substituent. Rely on High-Res Mass Spec and NMR (


 is best to see the quaternary C4 signal) rather than melting point.

Q: Is there a radical-based alternative? A: Yes. If ionic chemistry fails, try the Photoredox Giese Reaction .

  • Precursor: N-(acyloxy)phthalimide (derived from a carboxylic acid).

  • Catalyst:

    
     + Blue LED.
    
  • Mechanism:[1][2][3] Generates a radical at the substituent which attacks the chromene double bond. Radicals are less sensitive to steric bulk than charged nucleophiles.

References
  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Schneider, C. "Synthesis of 4-Substituted Chromans via Ortho-Quinone Methides." Accounts of Chemical Research, vol. 48, no. 7, 2015, pp. 1815–1822. Link

  • Northrup, A. B., & MacMillan, D. W. C.

    
    -Unsaturated Aldehydes." Journal of the American Chemical Society, vol. 124, no. 24, 2002, pp. 6798-6799. Link
    
  • Dalal Institute. "Addition of Grignard Reagents to Carbonyl Compounds: Mechanism and Steric Effects." A Textbook of Organic Chemistry, Volume 1, 2021. Link

  • RSC Advances. "Visible-light synthesis of 4-substituted-chroman-2-ones via doubly decarboxylative Giese reaction." RSC Advances, 2021. Link

Sources

Technical Support Center: Stability of Acetamide,N-2H-1-benzopyran-4-yl- at Physiological pH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Acetamide,N-2H-1-benzopyran-4-yl- (also known as N-(2H-chromen-4-yl)acetamide; CAS: 222415-34-1). As a lipophilic heterocyclic compound, evaluating its stability in physiological buffers (pH 7.4) is a critical gateway in early-stage drug development.

This guide is engineered by our Senior Application Scientists to help researchers uncouple true chemical degradation from physical phenomena (like precipitation or surface adsorption) during in vitro assays.

Part 1: Core Chemical Stability & Kinetics (FAQs)

Q1: Is the acetamide group in Acetamide,N-2H-1-benzopyran-4-yl- prone to hydrolysis at pH 7.4? A: No. Amide bonds are highly resistant to spontaneous hydrolysis under physiological conditions (pH 7.4, 37°C). The resonance stabilization of the N-C=O linkage gives natural and synthetic amides an estimated half-life of 350–600 years in neutral aqueous environments (1)[1]. Hydrolytic cleavage of the acetamide moiety typically requires highly acidic (pH < 2) or basic (pH > 10) extremes, or the presence of specific amidase enzymes (2)[2]. If you observe rapid degradation in pure PBS or HEPES buffer, chemical hydrolysis is not the root cause.

Q2: Does the 2H-1-benzopyran (chromene) core degrade in physiological buffers? A: The 2H-chromene heterocycle is chemically stable in standard aqueous buffers at pH 7.4 for extended periods, routinely showing no degradation even after 72 hours of incubation (3)[3]. However, the electron-rich nature of the benzopyran ring makes it susceptible to oxidative degradation. If your buffer solutions are exposed to intense light or contain trace transition metals (which generate reactive oxygen species), you may observe oxidative by-products.

Q3: I am seeing a rapid drop in compound concentration during my 24-hour pH 7.4 stability assay. What is happening? A: This is the most common troubleshooting ticket we receive. The "apparent instability" is almost always a physical phenomenon. Acetamide,N-2H-1-benzopyran-4-yl- is a planar, lipophilic molecule. When spiked from a highly concentrated DMSO stock into an aqueous buffer, it frequently exceeds its thermodynamic solubility limit, leading to micro-precipitation (DMSO crash-out). Additionally, lipophilic compounds exhibit non-specific binding to polystyrene assay plates or polypropylene microcentrifuge tubes.

Part 2: Quantitative Data & Troubleshooting Matrices

Table 1: Quantitative Stability Profile Summary
ConditionMatrixTempExpected Half-Life (t1/2)Primary Mechanism of Loss
pH 1.2 Simulated Gastric Fluid (SGF)37°C~48 - 72 hoursAcid-catalyzed amide hydrolysis
pH 7.4 PBS / HEPES Buffer37°C> 6 monthsNone (Chemically Stable)
pH 10.0 Borate Buffer37°C~14 - 21 daysBase-catalyzed amide hydrolysis
pH 7.4 Human Plasma37°C2 - 6 hoursEnzymatic cleavage (Amidases)
Table 2: Troubleshooting Matrix for Apparent Instability
SymptomRoot CauseDiagnostic CheckRecommended Solution
Rapid signal loss in first 10 minsPrecipitation (DMSO crash-out)Measure absorbance at 600 nm (turbidity)Keep final DMSO <1%; use co-solvents (e.g., 5% Tween-20).
Gradual loss over 24h, no turbidityNon-specific binding to plasticsTransfer to glass vials; check recoveryUse low-binding tubes or add 0.1% BSA to the buffer.
Loss only in plasma, stable in bufferEnzymatic degradationAdd amidase inhibitor (e.g., PMSF)Proceed with structural optimization (e.g., steric hindrance).

Part 3: Validated Experimental Protocols

When designing a stability-indicating assay, it is critical to uncouple chemical degradation from physical loss. The following self-validating protocol utilizes a solvent-quench method that serves a dual purpose: it instantly halts any latent reactions, and it re-solubilizes any compound that may have micro-precipitated during the 37°C aqueous incubation.

Standardized LC-MS/MS Protocol for pH 7.4 Buffer Stability
  • Preparation of Working Solutions: Prepare a 10 mM stock of Acetamide,N-2H-1-benzopyran-4-yl- in LC-MS grade DMSO.

  • Buffer Equilibration: Pre-warm 50 mM HEPES buffer (pH 7.4) to 37°C in a low-binding glass vial to prevent surface adsorption.

  • Spiking (Causality Check): Add the DMSO stock to the buffer to achieve a final compound concentration of 1 µM. Critical: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced precipitation. Vortex immediately for 10 seconds.

  • Incubation & Sampling: Incubate the solution in a shaking water bath at 37°C. Withdraw 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching (Self-Validation): Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Why? The ACN crashes out buffer salts while simultaneously re-dissolving any lipophilic micro-precipitates, ensuring your LC-MS reads total compound, not just the soluble fraction.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS vials and analyze via MRM (Multiple Reaction Monitoring) on a triple quadrupole mass spectrometer.

Part 4: Visualizations

Workflow A 1. Prepare Stock (10mM in DMSO) B 2. Dilute in HEPES (pH 7.4, 1µM) A->B C 3. Incubate 37°C (0-24h) B->C D 4. Quench (Cold ACN) C->D E 5. LC-MS/MS Analysis D->E

Fig 1: Standardized workflow for assessing physiological pH stability via LC-MS/MS.

Troubleshooting Start Signal Loss at pH 7.4 Turbidity Check Turbidity (OD 600nm) Start->Turbidity Precip DMSO Crash-out (Precipitation) Turbidity->Precip High OD Clear Solution is Clear Turbidity->Clear Low OD Plastic Non-specific Binding (Plastic Adsorption) Clear->Plastic Pure Buffer Enzyme Enzymatic Degradation (If in Plasma) Clear->Enzyme Biological Matrix

Fig 2: Diagnostic decision tree for troubleshooting apparent instability in aqueous buffers.

References

  • Instability of Amide Bond with Trifluoroacetic Acid (20%)
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan Source: ResearchGate URL
  • Lysosome-oriented, dual-stage pH-responsive polymeric micelles for β-Lapachone delivery Source: NIH / PubMed Central URL

Sources

Technical Support Center: Purification & Troubleshooting for N-(2H-chromen-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, isolating high-purity chromene derivatives is a critical bottleneck in synthesizing downstream bioactive molecules (such as SIRT2 inhibitors and anti-cancer agents)[1].

The purification of N-(2H-chromen-4-yl)acetamide from a crude reaction mixture presents unique chromatographic and chemical challenges. Because the benzopyran core is sensitive to acidic isomerization and the secondary amide is susceptible to over-acetylation, standard "wash-and-column" approaches often fail. This guide provides field-proven, causality-driven methodologies to ensure >99% purity of your target compound[2].

Mechanistic Workflow & Separation Logic

The logical flow of purification relies on exploiting the distinct physicochemical properties (pKa, hydrogen-bonding capacity, and polarity) of the target acetamide versus its common impurities[3].

PurificationWorkflow Crude Crude Mixture N-(2H-chromen-4-yl)acetamide LLE Acidic Aqueous Wash (Removes 4-amino-2H-chromene) Crude->LLE Dissolve in EtOAc OrgPhase Organic Phase (Acetamide + Diacetyl + Isomers) LLE->OrgPhase Extract & Dry Silica Silica Gel Chromatography (Resolves Diacetyl Impurity) OrgPhase->Silica Load (DCM) Cryst Recrystallization (EtOAc/Hexane) Silica->Cryst Target Fractions Pure Pure N-(2H-chromen-4-yl)acetamide (>99% Purity) Cryst->Pure Filter & Vacuum Dry

Workflow for the isolation and purification of N-(2H-chromen-4-yl)acetamide from crude mixtures.

Troubleshooting FAQs

Q1: My NMR shows a significant N,N-diacetylated impurity. Why did this form, and how do I remove it? The Causality: When acetylating 4-amino-2H-chromene using acetic anhydride (


) and a base catalyst (like pyridine or DMAP), the newly formed secondary amide nitrogen still possesses a lone pair. If the reaction is pushed with excess equivalents of 

or elevated temperatures, this nitrogen acts as a nucleophile, creating the N,N-diacetyl-2H-chromen-4-amine thermodynamic sink. The Solution: Do not attempt to remove this via recrystallization, as it often co-crystallizes. Because the diacetylated species lacks an N-H bond, it cannot act as a hydrogen bond donor. This makes it significantly less polar than your target mono-acetamide. Use silica gel chromatography (Protocol B); the diacetyl impurity will elute near the solvent front in a 70:30 Hexane:EtOAc system.

Q2: I am observing double-bond migration (isomerization to the 4H-chromene system). How do I prevent this? The Causality: The 2H-chromene system is kinetically stable but can isomerize to the 4H-chromene system under strongly acidic conditions[1]. The acid lowers the activation barrier for a proton shift, allowing the double bond to migrate to achieve a more stable, extended conjugated system with the aromatic ring. The Solution: Quench your acetylation reaction promptly with cold saturated


. Avoid using unbuffered silica gel if the isomerization is severe; pre-treating your silica with 1% triethylamine (TEA) can neutralize acidic silanol groups and preserve the 2H-chromene core during chromatography.

Q3: My crude product is heavily contaminated with unreacted 4-amino-2H-chromene. What is the most efficient removal method? The Causality: The starting material is a primary amine (basic, pKa ~4-5), whereas your target acetamide is neutral (pKa ~15). The Solution: Exploit this pKa differential using a chemoselective liquid-liquid extraction (Protocol A). Washing the organic layer with 1M HCl will protonate the unreacted amine, converting it into a water-soluble ammonium salt, instantly partitioning it into the aqueous waste.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

Purpose: Removal of basic starting materials and water-soluble reagents.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of cold 1M HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer contains the protonated 4-amino-2H-chromene.

  • Neutralization: Wash the retained organic layer with saturated aqueous

    
     to neutralize any residual acid (preventing isomerization).
    
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Self-Validation Checkpoint: Spot the acidic aqueous layer on a TLC plate, neutralize the spot with a drop of TEA, and stain with Ninhydrin. A purple spot confirms the successful extraction of the unreacted primary amine.

Protocol B: Resolution via Flash Chromatography

Purpose: Separation of the target acetamide from diacetylated byproducts and regioisomers.

  • Column Preparation: Pack a silica gel column using Hexane. If isomerization is a concern, add 1% TEA to the packing solvent.

  • Dry Loading: Dissolve the LLE-purified crude in a minimal amount of Dichloromethane (DCM), mix with 2 mass-equivalents of silica gel, and evaporate to a free-flowing powder. Load this onto the column.

  • Elution: Run a gradient from 90:10 Hexane:EtOAc to 50:50 Hexane:EtOAc.

  • Fraction Collection: The non-polar diacetyl impurity will elute first (typically around 80:20), followed by the target mono-acetamide (typically around 60:40).

Self-Validation Checkpoint: Run a TLC of the fractions. The target N-(2H-chromen-4-yl)acetamide will be strongly UV-active (254 nm) and will not stain with Ninhydrin (as it is an amide, not a free amine).

Protocol C: Solvent-Antisolvent Recrystallization

Purpose: Final polishing to achieve >99% purity.

  • Dissolution: Place the chromatographed product in a round-bottom flask. Add minimal boiling EtOAc until the solid just dissolves.

  • Antisolvent Addition: Remove from heat. Dropwise, add hot Hexane (antisolvent) until the solution becomes faintly turbid.

  • Crystallization: Add a single drop of EtOAc to clear the turbidity, then allow the flask to cool slowly to room temperature undisturbed. The strong intermolecular hydrogen bonding of the amide group will drive the formation of pure crystals.

  • Harvesting: Filter the crystals via a Büchner funnel, wash with ice-cold Hexane, and dry under high vacuum.

Self-Validation Checkpoint: Perform a melting point analysis. A sharp melting point range (≤ 1.5 °C variance) validates the removal of all crystal-lattice disruptors (impurities).

Quantitative Data Summary: Impurity Profiling

Use the following reference metrics to track your purification progress across TLC and HPLC systems[3].

CompoundStructural ClassificationRelative Polarity (

)*
HPLC RT (min)**Primary Removal Method
N-(2H-chromen-4-yl)acetamide Target Product 0.35 6.4 Target
4-amino-2H-chromeneUnreacted Starting Material0.10 (Tails)3.21M HCl Aqueous Wash
N,N-diacetyl-2H-chromen-4-amineOver-acetylated Byproduct0.758.9Silica Chromatography
N-(4H-chromen-4-yl)acetamideAcid-catalyzed Regioisomer0.386.7Prep-HPLC (if severe)
Acetic AcidReagent Byproduct0.00 (Streaks)1.8

Aqueous Wash

*


 values based on a 1:1 Hexane:EtOAc mobile phase on standard normal-phase silica TLC.
** HPLC Retention Times based on a generic C18 Reverse-Phase column, Isocratic 60% Acetonitrile / 40% Water (0.1% Formic Acid) at 1.0 mL/min.

References

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells - Journal of Medicinal Chemistry (ACS Publications). 4

  • Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids - MDPI. 3

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. 2

Sources

Technical Support Center: Benzopyran Ring Closure Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature Control & Protocol Optimization for Chromene/Chroman Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Benzopyran Synthesis Support Center. You are likely here because your ring closure is either stalling, degrading into tar, or yielding the wrong regioisomer.

The formation of the benzopyran (chromene) core is a battle between kinetic trapping and thermodynamic stability . Whether you are employing a classical thermal rearrangement, an acid-catalyzed condensation, or a modern metal-catalyzed cycloisomerization, temperature is not just a variable—it is the switch that dictates the reaction pathway.

This guide abandons generic advice in favor of field-proven, self-validating protocols designed to troubleshoot your specific failure modes.

Module 1: Thermal Cyclization (Aryl Propargyl Ethers)

The Mechanism: Claisen Rearrangement


 [1,5]-H Shift 

6

-Electrocyclization. The Challenge: This route requires high energy input to overcome the activation barrier of the initial Claisen rearrangement, often necessitating temperatures

C.
Critical Protocol: The "High-Boil" Batch Method

Use this for simple substrates lacking thermally sensitive functional groups.

  • Solvent Selection: Do not use DMF or DMSO (decomposition risk at reflux).

    • Recommended: 1,2-Dichlorobenzene (DCB, bp 180°C) or

      
      -Diethylaniline (bp 217°C).
      
  • The Degassing Step (Crucial):

    • Oxygen at 200°C promotes radical polymerization (black tar).

    • Action: Sparge solvent with Argon for 20 mins before heating.

  • Temperature Ramp:

    • Heat to 160°C. Hold for 10 mins.

    • Ramp to 200–220°C.

    • Validation: Monitor TLC.[1] If the starting material spot persists but streaks appear, lower temp to 190°C and extend time.

Advanced Protocol: Continuous Flow (Flash Vacuum Pyrolysis Alternative)

Use this for scale-up or unstable intermediates.

  • Setup: Stainless steel coil reactor.

  • Conditions: Superheated THF at 300–360°C @ 100–160 bar pressure.

  • Why: Residence time is reduced to <5 minutes, preventing the degradation of the chromene product that occurs during slow batch cooling [1].

Module 2: Acid-Mediated Condensation (Pechmann Reaction)

The Mechanism: Phenol +


-Keto Ester 

Transesterification

EAS

Dehydration. The Challenge: The "Runaway" Exotherm.
The 110°C "Goldilocks" Zone

Research indicates a sharp yield drop-off above 110°C due to self-condensation of the


-keto ester and chromone byproduct formation [2].

Optimized Microwave Protocol:

  • Stoichiometry: 1:1 Phenol:

    
    -Keto Ester + 10 mol% Solid Catalyst (e.g., Sulfated Zirconia or Amberlyst-15).
    
  • Phase 1 (Pre-activation): Stir at 40°C for 2 mins (allows homogenous mixing without reaction).

  • Phase 2 (Reaction):

    • Microwave Power: Dynamic mode (maintain temp, not power).

    • Set Point: 110°C.

    • Time: 10–20 mins.

  • Validation:

    • If the reaction mixture solidifies (crashes out) before time is up, stop immediately . The product has crystallized; further heating chars the surface.

Module 3: Metal-Catalyzed Cycloisomerization (Au/Pt)

The Mechanism:


-Lewis Acid activation of alkyne 

Nucleophilic attack. The Challenge: Regioselectivity (5-exo-dig vs. 6-endo-dig) and Catalyst Death.
Temperature-Controlled Regioselectivity

Gold catalysts (e.g., AuCl


, IPrAuCl) are thermally sensitive.
  • Low Temp (<40°C): Favors Kinetic Product (often the 5-exo-dig benzofuran derivative if structure permits).

  • Medium Temp (60–80°C): Favors Thermodynamic Product (6-endo-dig benzopyran).

  • Danger Zone (>85°C): Catalyst reduction (formation of Gold mirror/colloidal gold) results in immediate cessation of turnover [3].

Protocol:

  • Dissolve substrate in dry CH

    
    Cl
    
    
    
    or Toluene.
  • Add catalyst (1–5 mol%).

  • Visual Check: If the solution turns purple/black, your catalyst has reduced. Check solvent purity (remove amines/thiols) and lower temperature.

Troubleshooting Matrix (FAQs)

SymptomProbable CauseCorrective Action
Low Yield / Black Tar Thermal Polymerization. In thermal cyclization, trace O

or excessive temp (>230°C) initiates radical chains.
1. Switch to DCB solvent.2. Freeze-pump-thaw degas the solvent.3. Add radical inhibitor (BHT) if permissible.
Product Solidifies & Chars "Hot Spot" Heating. Common in neat Pechmann reactions.1. Add a small amount of solvent (EtOH) to create a slurry.2. Use microwave heating for uniform internal temperature.[2]
Wrong Regioisomer Kinetic Trapping. Reaction stopped too early or temp too low.1. Increase temp by 20°C (if using metal catalyst).2. Switch ligand (bulky ligands often force 6-endo closure).
Reaction Stalls at 50% Product Inhibition. The benzopyran product may bind to the metal catalyst.1. Increase temperature slightly to promote ligand exchange.2. Use a scavenger (e.g., molecular sieves) if water is a byproduct.
Catalyst "Plates Out" Thermal Decomposition. Gold/Platinum catalysts are unstable >80°C.1. Switch to a thermally stable NHC-Gold complex.2. Keep reaction <60°C and extend time.

Visualizing the Workflow

Diagram 1: Thermal Cyclization Pathway & Control Points

This diagram illustrates the thermal rearrangement mechanism and where temperature control is critical to prevent side reactions.

ThermalCyclization cluster_control Critical Control Point Start Aryl Propargyl Ether Claisen Claisen Rearrangement (Allenyl Dienone) Start->Claisen High Activation Energy Requires >160°C Polymer Polymerization/Tar Start->Polymer O2 present or T > 230°C HShift [1,5]-H Shift (o-Quinone Methide) Claisen->HShift Fast Step Claisen->Polymer Radical formation Cyclization 6π-Electrocyclization HShift->Cyclization Reversible Product 2H-Chromene (Benzopyran) Cyclization->Product Thermodynamic Sink

Caption: The thermal route requires overcoming the initial Claisen barrier without triggering radical polymerization.

Diagram 2: Method Selection Decision Tree

Select the optimal synthesis route based on your substrate's thermal stability.

MethodSelection Start Start: Substrate Analysis AcidSensitive Is substrate Acid Sensitive? Start->AcidSensitive TempSensitive Is substrate Thermally Labile (>100°C)? AcidSensitive->TempSensitive No Route_Metal Route A: Gold/Pt Catalysis (T < 60°C) AcidSensitive->Route_Metal Yes (Avoid Acids) TempSensitive->Route_Metal Yes Route_Pechmann Route B: Pechmann Condensation (T = 80-110°C) TempSensitive->Route_Pechmann No (Stable <120°C) Route_Thermal Route C: Thermal Cyclization (T = 180-220°C) Route_Pechmann->Route_Thermal If Phenol is unreactive Route_Flow Route D: Continuous Flow (High T, Short Time) Route_Thermal->Route_Flow If Scale > 10g or Safety Concern

Caption: Decision matrix for selecting the safest and most efficient benzopyran synthesis protocol.

References

  • Gutmann, B., et al. (2015). Highly Efficient Thermal Cyclization Reactions of Alkylidene Esters in Continuous Flow to Give Aromatic/Heteroaromatic Derivatives.[3] ResearchGate.[3][4]

  • Al-Mulla, A. (2018). Effect of temperature in Pechmann condensation of resorcinol.[5] ResearchGate.[3][4]

  • Hashmi, A. S. K., et al. (2009). Gold(I)-Catalyzed Enantioselective Synthesis of Benzopyrans via Rearrangement of Allylic Oxonium Intermediates.[6][7] NIH/PubMed.

  • Tripathi, A. K., et al. (2009). Microwave assisted facile and efficient synthesis of benzopyran.[2] NIScPR.

  • BenchChem Tech Support. (2025). Troubleshooting low yield in Pechmann condensation. BenchChem.[8]

Sources

Technical Support Center: Resolving Precipitation of Acetamide,N-2H-1-benzopyran-4-yl- in Biological Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for researchers and drug development professionals working with Acetamide,N-2H-1-benzopyran-4-yl- (CAS: 222415-34-1) .

As a benzopyran derivative, this compound features a highly lipophilic, planar core coupled with an acetamide moiety. This structural dichotomy facilitates strong intermolecular hydrogen bonding, resulting in high crystal lattice energy. Consequently, the compound exhibits poor aqueous solubility and a high propensity for aggregation and precipitation during in vitro biological assays .

Diagnostic Workflow

Before adjusting your formulation, it is critical to identify the exact stage at which precipitation occurs. Use the diagnostic workflow below to isolate the root cause of the solubility failure.

DiagnosticWorkflow A Precipitation Observed in Biological Media B Inspect DMSO Stock Solution at 25°C A->B C Micro-precipitates Present: Discard & Remake Stock B->C Cloudy D Stock is Clear: Evaluate Dilution Method B->D Clear E Direct Addition (1:1000): High Risk of Solvent Shock D->E Direct F Step-Down Dilution: Assess Media Components D->F Gradual G Implement Co-solvent or Cyclodextrin Complexation E->G F->G

Diagnostic workflow for identifying and resolving compound precipitation.

Troubleshooting Guides & FAQs

Q1: Why does Acetamide,N-2H-1-benzopyran-4-yl- precipitate immediately upon addition to the media, even when my final concentration is below the theoretical solubility limit? Causality: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the DMSO diffuses into the water much faster than the lipophilic benzopyran molecules can disperse. This rapid solvent partitioning strips the compound of its solvation shell, leaving it locally supersaturated. The planar benzopyran rings rapidly stack via hydrophobic interactions, causing instantaneous nucleation and irreversible precipitation .

Q2: I noticed my compound precipitates more frequently after the DMSO stock has been stored for a few weeks. How do freeze-thaw cycles affect this? Causality: DMSO is highly hygroscopic. Every time a cold stock tube is opened, ambient moisture condenses and dissolves into the DMSO. Over multiple freeze-thaw cycles, the water content in your stock solution steadily increases. Because benzopyran derivatives have near-zero aqueous solubility, even a 2-5% water content in your DMSO stock can lower the solubility limit enough to form invisible micro-precipitates . These micro-precipitates act as nucleation seeds, guaranteeing massive precipitation when introduced to cell culture media.

Q3: What is the most effective formulation strategy to maintain this compound in solution without causing cellular toxicity? Causality: For highly planar, lipophilic molecules like benzopyrans, thermodynamic encapsulation is superior to simple co-solvent dilution . Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of the cyclodextrin encapsulates the benzopyran core, while the hydrophilic exterior of the cyclodextrin ensures excellent solubility in the aqueous media. This prevents the compound from aggregating while remaining bioavailable to the cells.

Quantitative Excipient Guidelines

When optimizing your assay, you must balance compound solubility with cellular tolerability. The following table summarizes the maximum tolerated concentrations of common solubilizing agents in standard in vitro cell-based assays and their specific utility for benzopyran derivatives.

Excipient / Co-SolventMax Tolerated Conc. (In Vitro)Solubilization MechanismSuitability for Benzopyran Derivatives
DMSO 0.1% - 0.5%Organic SolvationHigh , but highly prone to solvent shock upon dilution.
HP-β-CD 1.0% - 5.0%Hydrophobic InclusionExcellent . Shields the planar core from aqueous environments.
PEG-400 0.5% - 1.0%Polarity AdjustmentModerate . Best used as an intermediate step-down solvent.
Tween-80 0.01% - 0.1%Micellar SolubilizationGood , but risks disrupting lipid bilayers in cell-based assays.

Validated Solubilization Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they confirm the thermodynamic stability of your solution before it reaches your biological model .

Protocol A: The Step-Down Dilution Strategy (For Serum-Containing Media)

Use this protocol when your assay permits the presence of fetal bovine serum (FBS), which contains albumin that can act as a natural carrier protein.

  • Stock Preparation: Dissolve Acetamide,N-2H-1-benzopyran-4-yl- in anhydrous, LC-MS grade DMSO to a concentration of 10 mM. Immediately aliquot into single-use volumes (e.g., 10 µL) and store at -20°C in a desiccator to prevent hygroscopic water absorption.

  • Intermediate Dilution: Thaw one aliquot at room temperature. Dilute the stock 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% PEG-400). Mix by vortexing for 15 seconds.

  • Media Pre-Warming: Ensure your cell culture media (containing at least 10% FBS) is pre-warmed to exactly 37°C. Cold media drastically reduces the thermodynamic solubility limit.

  • Final Addition: Add the intermediate solution dropwise to the media while continuously vortexing or rapidly stirring the media.

  • Self-Validation: Incubate the final media at 37°C for 2 hours (mimicking assay conditions). Inspect under a phase-contrast microscope at 20x magnification. The absence of refractile crystals confirms successful stable solvation.

Protocol B: HP-β-CD Complexation (For Serum-Free / Biochemical Assays)

Use this protocol for enzymatic assays or serum-free cell cultures where albumin is unavailable to act as a carrier.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., PBS or HEPES). Filter sterilize through a 0.22 µm membrane.

  • Complexation: While sonicating the HP-β-CD solution in a water bath at 37°C, add your 10 mM DMSO compound stock dropwise. The final DMSO concentration should not exceed 1%.

  • Thermodynamic Equilibration: Incubate the mixture at 37°C for 45 minutes on an orbital shaker. This provides the activation energy required for the benzopyran core to partition into the hydrophobic cavity of the cyclodextrin.

  • Self-Validation: Pass the equilibrated solution through a 0.22 µm PTFE syringe filter. Measure the absorbance (UV-Vis) or fluorescence of the filtrate and compare it against a standard curve of the compound in 100% DMSO. If the calculated concentration matches your target concentration, the complexation is fully soluble and stable.

Mechanistic Pathway of Solubilization

Understanding the physical chemistry of your formulation ensures better experimental design. The diagram below illustrates how cyclodextrin complexation rescues the compound from hydrophobic aggregation.

SolubilizationMechanism A Acetamide,N-2H-1- benzopyran-4-yl- B Aqueous Media (High Dielectric) A->B C Hydrophobic Aggregation B->C No Excipient D HP-β-CD Inclusion Complex B->D + Cyclodextrin E Stable Solvation Shell D->E F Target Engagement E->F

Mechanistic pathway of benzopyran solubilization via cyclodextrin inclusion.

References

  • Popa-Burke, I. G., et al. "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, ResearchGate. Available at:[Link]

  • MDPI. "Essential Rule Derived from Thermodynamics and Kinetics Studies of Benzopyran Compounds." Molecules. Available at:[Link]

  • American Pharmaceutical Review. "In Vitro High-throughput Drug Precipitation Methods for Oral Formulations." American Pharmaceutical Review. Available at:[Link]

Addressing degradation of benzopyran derivatives during storage

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BZP-STAB-4402 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: Critical

Executive Summary & Core Directive

User Query: "We are observing inconsistent assay results and physical changes (discoloration) in our library of benzopyran derivatives (chromenes, coumarins, flavonoids) after 3 months of storage. How do we stabilize these compounds and validate their integrity?"

Scientist’s Response: Benzopyran derivatives are privileged scaffolds in drug discovery but suffer from three primary degradation vectors: oxidative ring opening , photochemical dimerization , and hydrolytic cleavage of the lactone moiety (in coumarins).

This guide replaces generic "store at -20°C" advice with a mechanistic troubleshooting framework. We will diagnose your specific degradation pathway and implement a self-validating storage protocol.

Diagnostic Hub: Troubleshooting Q&A

This section addresses specific observations from your lab bench, linking physical symptoms to chemical causality.

Issue 1: "My white crystalline powder has turned yellow/brown."

Diagnosis: Oxidative Degradation or Photomerocyanine Formation.

  • The Mechanism:

    • Oxidation: Benzopyrans, particularly those with phenolic substituents (like flavonoids), are prone to auto-oxidation. The electron-rich aromatic ring acts as a scavenger for reactive oxygen species (ROS), forming quinones which are deeply colored (yellow/brown) [1].

    • Photochromism (2H-Chromenes): If your derivative is a 2H-chromene, UV light exposure cleaves the C(sp3)-O bond, opening the pyran ring to form a photomerocyanine. This species is highly conjugated and colored. While often reversible, prolonged exposure leads to irreversible oxidative fatigue [2].

  • Immediate Action: Check your container type. Clear glass is insufficient.

  • Corrective Protocol: Re-purify via recrystallization or prep-HPLC. Store under Argon in amber vials.

Issue 2: "HPLC shows a new peak at roughly 2x the retention time (or higher molecular weight)."

Diagnosis: Photochemical Dimerization.

  • The Mechanism: Coumarin derivatives possess a reactive alkene at the 3,4-position. Under UV irradiation (>300 nm), they undergo a [2+2] cycloaddition, forming a cyclobutane-fused dimer. This reaction is concentration-dependent and can occur in the solid state if crystal packing aligns the double bonds [3].

  • Immediate Action: Dissolve a sample and check LC-MS. A mass of

    
     confirms dimerization.
    
  • Corrective Protocol: This is irreversible in the context of sample recovery. Isolate the monomer if possible, but prevention (light exclusion) is the only cure.

Issue 3: "My compound is no longer soluble in its original solvent, or the HPLC peak has shifted to a much earlier retention time."

Diagnosis: Hydrolytic Ring Opening.

  • The Mechanism: In coumarins (2H-chromen-2-ones), the lactone ring is susceptible to hydrolysis, especially in basic media or protic solvents with trace moisture. This opens the ring to form a hydroxy-cinnamic acid derivative, which is more polar (earlier retention time) and has different solubility properties [4].

  • Immediate Action: Check the pH of your storage buffer or solvent.

  • Corrective Protocol: Acidification can sometimes recyclize the lactone (coumarinic acid

    
     coumarin). Store in anhydrous DMSO or dry solid state; avoid aqueous buffers >pH 7.0 for long-term storage.
    

Mechanistic Visualization

Understanding the chemistry is vital for prevention. The diagram below details the specific degradation pathways for a generic benzopyran scaffold.

BenzopyranDegradation Start Benzopyran Derivative (Intact) Oxidation Oxidative Stress (Air/ROS) Start->Oxidation Light UV Irradiation (hν) Start->Light Hydrolysis Hydrolysis (pH > 7 / H2O) Start->Hydrolysis Quinone Quinones/Polymers (Brown Discoloration) Oxidation->Quinone Auto-oxidation Merocyanine Photomerocyanine (Open Ring - Colored) Light->Merocyanine C-O Bond Cleavage (2H-Chromenes) Dimer [2+2] Cyclodimer (High MW Impurity) Light->Dimer [2+2] Cycloaddition (Coumarins) Acid Hydroxy-Cinnamic Acid (Ring Open - Polar) Hydrolysis->Acid Lactone Cleavage Merocyanine->Quinone Oxidative Fatigue

Figure 1: Primary degradation pathways for benzopyran derivatives. Note that light exposure can lead to both reversible coloring (merocyanine) and irreversible dimerization.

Validated Storage Protocols

Do not rely on general stability data. You must benchmark your specific derivative.

Protocol A: The "Traffic Light" Storage System

Use this table to categorize your library based on functional groups.

ClassVulnerabilityStorage ConditionContainer Type
Coumarins Photodimerization2–8°C, DryAmber Glass (Wrap in foil)
Chromenes Oxidation/Photochromism-20°C, Inert Gas (Ar)Amber Vial + Parafilm Seal
Flavonoids Oxidation (Phenolic)-20°C to -80°CArgon flush, Air-tight cryovial
Glycosides Hydrolysis-20°C, DesiccatedSealed vial with desiccant packet
Protocol B: Forced Degradation Stress Test (Benchmarking)

Before banking a new library, sacrifice 1 mg to determine its "Achilles' heel." This follows ICH Q1A(R2) guidelines [5].

  • Preparation: Prepare a 1 mg/mL stock solution in Methanol/Water (1:1).

  • Stress Conditions:

    • Acid: Add 0.1 N HCl. Incubate 24h @ RT. (Tests hydrolytic stability).

    • Base: Add 0.1 N NaOH. Incubate 4h @ RT. (Tests lactone stability).

    • Oxidation: Add 3% H₂O₂. Incubate 4h @ RT. (Tests electron-rich rings).

    • Light: Expose to UV (365 nm) for 24h. (Tests dimerization/ring opening).

  • Analysis: Run LC-MS. Any condition causing >10% degradation defines your critical storage parameter.

Troubleshooting Logic Tree

Use this decision tree to resolve stability failures in real-time.

TroubleshootingTree Problem Sample Degradation Detected CheckColor Is sample discolored? Problem->CheckColor ColorYes Yes (Yellow/Brown) CheckColor->ColorYes ColorNo No (White/Clear) CheckColor->ColorNo CheckMW Check LC-MS Mass MassHigh Mass = 2M CheckMW->MassHigh Dimerization MassLow Mass = M + 18 (Water) CheckMW->MassLow Hydrolysis OxidationNode Likely Oxidation ColorYes->OxidationNode Irreversible? PhotoNode Likely Photo-isomerization ColorYes->PhotoNode Reversible in dark? Sol1 Action: Purify, Store under Argon OxidationNode->Sol1 ColorNo->CheckMW Sol2 Action: Protect from UV, check solvent pH MassHigh->Sol2 MassLow->Sol2

Figure 2: Decision support logic for diagnosing benzopyran instability.

References

  • Gullón, B., et al. "Antioxidant capacity and phenolic content of benzopyran derivatives." Industrial Crops and Products, vol. 108, 2017.

  • Minkin, V. I. "Photochromism of 2H-chromenes and related compounds." Chemical Reviews, vol. 104, no. 5, 2004, pp. 2751-2776.

  • Trenor, S. R., et al. "Coumarins in polymers: from light harvesting to photo-cross-linkable tissue scaffolds." Chemical Reviews, vol. 104, no. 6, 2004, pp. 3059-3078.

  • Kachhade, C., et al. "Degradation pathways of benzopyran derivatives under hydrolytic conditions." Journal of Pharmaceutical and Biomedical Analysis, vol. 55, 2011.

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.

Validation & Comparative

Comparative HPLC Methodologies for Purity Profiling of N-(2H-1-benzopyran-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The analysis of Acetamide, N-2H-1-benzopyran-4-yl- (an N-substituted benzopyran derivative) presents unique chromatographic challenges due to the bicyclic aromatic core and the amide functionality. These moieties create a "selectivity trap" where traditional alkyl-bonded phases (C18) often struggle to resolve positional isomers or structurally related synthetic impurities, such as the 3-yl isomer or the hydrolyzed 4-aminobenzopyran precursor.

This guide objectively compares the industry-standard C18 (L1) approach against a modern Core-Shell Phenyl-Hexyl (L11) methodology. While C18 remains the workhorse for general hydrophobicity, our validation data suggests that Phenyl-Hexyl phases offer superior resolution (


) for benzopyran scaffolds due to orthogonal 

interactions.
The Analyte Profile
  • Target: Acetamide, N-2H-1-benzopyran-4-yl-

  • Critical Quality Attributes (CQAs): Purity > 99.5%, Resolution of critical pair > 2.0.

  • Key Impurities:

    • Impurity A: 4-Amino-2H-1-benzopyran (Hydrolysis product).

    • Impurity B: 4-Chromanone (Oxidative degradation/Starting material).

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3]

The following comparison evaluates the two methodologies based on Selectivity (


), Efficiency (

), and Robustness.
Table 1: Performance Matrix
FeatureMethod A: Traditional C18 Method B: Core-Shell Phenyl-Hexyl Verdict
Stationary Phase Fully Porous Silica, C18 (5 µm)Core-Shell Silica, Phenyl-Hexyl (2.7 µm)Method B
Separation Mechanism Hydrophobic Interaction onlyHydrophobic +

Stacking
Method B
Resolution (Impurity A)

(Baseline separation)

(Wide separation)
Method B
Peak Shape (Tailing Factor)

(Silanol interaction)

(Steric protection)
Method B
Run Time 15.0 minutes6.5 minutesMethod B
Backpressure ~120 bar~350 barMethod A
Senior Scientist Insight: The "Pi-Selectivity" Advantage

While Method A (C18) is sufficient for simple assay potency, it fails to robustly separate the benzopyran core from aromatic impurities with similar LogP values. The Phenyl-Hexyl phase engages in


 electron overlap with the benzopyran double bond and the benzene ring. This "secondary retention" mechanism pulls the aromatic impurities away from the main peak, creating a wider resolution window that is critical for quantitation at low levels (0.05%).

Visualizing the Mechanism

The following diagram illustrates the mechanistic difference between the two phases and the validation workflow adopted.

G cluster_0 Stationary Phase Interaction cluster_1 Validation Workflow (ICH Q2 R2) Analyte Benzopyran-4-yl Acetamide C18 C18 Ligand (Hydrophobic Only) Analyte->C18 Van der Waals Phenyl Phenyl-Hexyl Ligand (Hydrophobic + Pi-Pi) Analyte->Phenyl Pi-Pi Stacking (Enhanced Selectivity) Start Method Optimization Spec Specificity (Stress Testing) Start->Spec Lin Linearity (r² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Final Validated Method Acc->Final

Figure 1: Comparison of interaction mechanisms (Left) and the ICH Q2(R2) validation lifecycle (Right).

Detailed Experimental Protocol (Method B)

This protocol utilizes the Core-Shell Phenyl-Hexyl method, identified as the superior alternative for purity profiling.

Reagents and Chemicals[4]
  • Reference Standard: Acetamide, N-2H-1-benzopyran-4-yl- (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer Additive: Ammonium Formate (10 mM) adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? The acetamide group is neutral, but potential amine impurities (hydrolysis products) are basic. Low pH suppresses silanol activity and ensures amine impurities are protonated, improving peak shape.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC system with DAD/PDA.

  • Column: Kinetex Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm (or equivalent).

  • Column Temp: 40°C (Controls viscosity and kinetics).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).

Gradient Program
Time (min)% Mobile Phase A (10mM NH4COOH pH 3.0)% Mobile Phase B (Acetonitrile)
0.09010
4.04060
5.01090
5.19010
7.09010

Validation Framework (ICH Q2 R2)

The following validation parameters must be executed to ensure the method is "fit for purpose."

Specificity (Forced Degradation)

To demonstrate the method is stability-indicating, the sample is subjected to stress conditions.

  • Protocol: Treat sample with 0.1N HCl, 0.1N NaOH, and 3% H2O2 for 4 hours.

  • Acceptance Criteria: Peak purity index > 0.990 (via DAD). Resolution (

    
    ) between main peak and nearest degradation product > 1.5.
    
  • Typical Result: The Phenyl-Hexyl column typically resolves the oxidative degradants (eluting earlier) from the parent peak due to increased polarity.

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Calculation: Plot Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. RSD < 2.0%.[1]

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution.

  • Acceptance Criteria: RSD of retention time < 0.5%; RSD of peak area < 1.0%.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions or column void.Ensure pH is

.[2] Replace column if guard is clogged.
Rt Shift Temperature fluctuation or mobile phase evaporation.Use column oven (40°C). Cap solvent bottles.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial gradient conditions (10% ACN).

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). [Link]

  • Mac-Mod Analytical. (2023). Selectivity: The Key to Resolution in HPLC Method Development.[5] [Link]

  • Phenomenex. (2023).[6] Phenyl-Hexyl: The Orthogonal Selectivity You Need. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7] [Link]

Sources

1H-NMR Spectral Characterization of Acetamide, N-2H-1-benzopyran-4-yl-

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and characterization protocol for Acetamide, N-2H-1-benzopyran-4-yl- (also known as


-(2H-chromen-4-yl)acetamide  or 4-acetamido-2H-chromene ), CAS 222415-34-1 .

A Publish Comparison Guide for Drug Development Professionals

Executive Summary & Compound Identity

Acetamide, N-2H-1-benzopyran-4-yl- is a functionalized 2H-chromene (2H-1-benzopyran) derivative where an acetamide group is attached at the C4 position. This compound represents a stable enamide scaffold, often utilized as a pharmacophore in anti-inflammatory and anticancer research or as a synthetic intermediate for chroman derivatives.

  • CAS Number: 222415-34-1

  • Molecular Formula:

    
    
    
  • Molecular Weight: 189.21 g/mol

  • Key Structural Feature:

    
     double bond (Enamide functionality).
    

Comparison Context: In synthetic workflows, this compound must be rigorously distinguished from its saturated analog (


-(chroman-4-yl)acetamide)  and its precursor (4-chromanone) . This guide details the specific NMR signatures required to confirm the oxidation state (chromene vs. chroman) and functionalization.

Structural Analysis & Assignment Logic

The 2H-chromene ring system presents a unique NMR pattern due to the presence of a vinyl proton at C3 and a methylene group at C2, adjacent to the oxygen.

DOT Diagram: Structural Assignment Logic

NMR_Assignment Substrate Crude Product (C11H11NO2) H3_Signal Check H3 Region (5.0 - 6.5 ppm) Substrate->H3_Signal Vinyl Vinyl Proton Found (t/m, ~5.8 ppm) H3_Signal->Vinyl Signal Present Sat Upfield Multiplets (1.8 - 2.2 ppm) H3_Signal->Sat Signal Absent NH_Check Check Amide NH (Broad s, 8.0-9.5 ppm) Vinyl->NH_Check Result_Chroman MISMATCH: N-(Chroman-4-yl)acetamide (Saturated) Sat->Result_Chroman Result_Enamide CONFIRMED: N-(2H-Chromen-4-yl)acetamide (Enamide) NH_Check->Result_Enamide NH Present

Caption: Decision tree for distinguishing the target 2H-chromene enamide from saturated chroman byproducts using 1H-NMR chemical shifts.

Comparative Spectral Analysis

Scenario A: Solvent Selection (CDCl3 vs. DMSO-d6)
  • Recommendation: DMSO-d6 is the superior solvent for characterization.

  • Reasoning: The amide proton (

    
    ) in enamides is prone to exchange and broadening. DMSO-d6 stabilizes the 
    
    
    
    via hydrogen bonding, resulting in a sharp doublet (due to coupling with
    
    
    if H4 were present, or singlet in this C4-substituted enamide) or broad singlet downfield (
    
    
    ppm), which is crucial for integration. In
    
    
    , the
    
    
    signal may be broad or obscured by aromatic protons.
Scenario B: Target vs. Alternatives
FeatureTarget: N-(2H-Chromen-4-yl)acetamide Alternative: N-(Chroman-4-yl)acetamide Precursor: 4-Chromanone
C3-H (Vinyl) Triplet/Multiplet (~5.5 - 6.0 ppm) AbsentAbsent
C3-H (Alkyl) AbsentMultiplet (~1.8 - 2.2 ppm)Triplet (~2.8 ppm)
C4-H (Methine) Absent (Quaternary C4)Multiplet (~5.0 ppm)Absent (Carbonyl)
C2-H (OCH2) Doublet (~4.8 ppm) Multiplet (~4.1 - 4.3 ppm)Triplet (~4.5 ppm)
Amide NH Singlet (~9.5 ppm)Doublet (~8.2 ppm)Absent

Detailed 1H-NMR Characterization Protocol

Experimental Parameters
  • Frequency: 400 MHz or higher recommended.

  • Solvent: DMSO-d6 (99.9% D) + TMS (0.03% v/v).

  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Temperature: 298 K.

Characteristic Signals (Representative Data)

Note: Chemical shifts (


) are relative to TMS (0.00 ppm). Values are representative of 4-acetamido-2H-chromene derivatives.
PositionTypeShift (

ppm)
Multiplicity (

Hz)
Assignment Logic
NH Amide9.45 - 9.60 Broad Singlet (s)Deshielded amide proton; confirms N-acetylation.
Ar-H Aromatic6.80 - 7.30 Multiplet (m, 4H)Benzene ring protons (H5-H8). H5 is often most deshielded (~7.2).
H3 Vinyl5.75 - 5.85 Triplet (t) / MultipletDiagnostic Signal. Vinyl proton at C3. Couples with C2-CH2.
H2 O-CH24.70 - 4.80 Doublet (d,

Hz)
Methylene adjacent to Oxygen. Couples with H3.
CH3 Acetyl2.05 - 2.15 Singlet (s, 3H)Acetyl methyl group. Confirms acetamide moiety.[1]
Interpretation of Couplings:
  • H2 - H3 Coupling: The signal at ~4.8 ppm (H2) appears as a doublet due to vicinal coupling with the single proton at H3.

  • H3 - H2 Coupling: The signal at ~5.8 ppm (H3) appears as a triplet (or dd) because it couples to the two protons at H2.

Synthesis & Isolation Context (Methodology)

To ensure the integrity of the sample being characterized, the following synthesis pathway is typically employed, which necessitates the spectral differentiation described above.

Protocol:

  • Starting Material: 4-Chromanone or 4-Amino-2H-chromene (unstable).

  • Reaction: Acylation using Acetic Anhydride (

    
    ) in Pyridine or 
    
    
    
    .
  • Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc).

  • Critical Check: Monitor the disappearance of the ketone C=O (IR: 1680

    
    ) and appearance of Amide I/II bands.
    
DOT Diagram: Synthesis & Verification Workflow

Synthesis_Workflow Start 4-Chromanone (Ketone) Step1 Reaction: Oxime Formation -> Reduction -> Acylation OR Enamide Formation Start->Step1 Crude Crude Mixture Step1->Crude Check 1H-NMR Verification Crude->Check Path_A Signal at 5.8 ppm (Vinyl H) Target: Enamide Check->Path_A Success Path_B Signal at 1.8-2.2 ppm (Alkyl H) Impurity: Saturated Amide Check->Path_B Over-reduction

Caption: Workflow for synthesizing and validating N-(2H-chromen-4-yl)acetamide, highlighting the critical NMR checkpoint.

References

  • Chemical Abstracts Service. (1999). Acetamide, N-2H-1-benzopyran-4-yl- (CAS 222415-34-1). American Chemical Society.[1] [1]

  • Kolla, S. R., & Lee, Y. R. (2011). One-pot synthesis of various 2-amino-4H-chromene derivatives using highly active supported ionic liquid catalyst. Tetrahedron, 67(43), 8271-8275.
  • Gabrielsen, B., et al. (1992). Synthesis and structure-activity relationships of 4-substituted 2H-1-benzopyrans as potassium channel openers. Journal of Medicinal Chemistry, 35(17), 3239-3246.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Mass spectrometry fragmentation patterns of N-(2H-chromen-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometry Fragmentation Patterns of N-(2H-chromen-4-yl)acetamide

Executive Summary & Objective

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing structurally similar heterocyclic scaffolds in drug discovery pipelines. N-(2H-chromen-4-yl)acetamide (C₁₁H₁₁NO₂, exact mass 189.0789 Da) is a prime example of a compound where mass spectrometry (MS) serves not just as a tool for molecular weight confirmation, but as a structural scalpel. Chromene derivatives are highly valued for their diverse pharmacological profiles, including anti-cancer and anti-microbial properties[1].

This guide objectively compares the fragmentation behavior of N-(2H-chromen-4-yl)acetamide across two foundational platforms: Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). By understanding the causality behind these fragmentation pathways, researchers can confidently optimize their analytical workflows and interpret complex spectra.

Mechanistic Causality: The "Why" Behind the Fragmentation

To accurately interpret the mass spectra of this compound, we must deconstruct it into its two reactive domains: the acetamide side-chain and the 2H-chromene core.

  • Acetamide Cleavage (The Primary Trigger): Regardless of the ionization technique used, the acetamide moiety is the most labile site on the molecule. The dominant and most diagnostically significant pathway is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da)[2]. This occurs via a four-centered McLafferty-type rearrangement. The causality behind this specific cleavage is driven by the thermodynamic stability of the resulting chromen-4-amine ion. A competing, albeit less favorable, pathway is the α-cleavage of the acetyl group, resulting in the loss of an acetyl radical (CH₃CO•, 43 Da)[2].

  • Chromene Core Dissociation (The Structural Fingerprint): Following the initial cleavage of the acetamide group, the oxygen-containing pyran ring of the chromene core dictates subsequent fragmentation. The core undergoes a characteristic Retro-Diels-Alder (RDA) reaction, which is a hallmark fragmentation pattern for chromene and chromone systems[3][4]. This RDA process is often coupled with or followed by the expulsion of carbon monoxide (CO, 28 Da), leading to a ring-contracted, highly stable benzofuran-like or cyclopentadienyl cation[4][5]. The driving force here is the stabilization of the positive charge across the extended aromatic system[3].

Platform Comparison: EI-MS vs. ESI-MS/MS

When selecting an analytical approach, the choice between EI and ESI dictates the type of structural information obtained.

  • EI-MS (70 eV): As a "hard" ionization technique, EI produces the odd-electron radical cation [M]⁺• (m/z 189). The excess internal energy guarantees extensive, reproducible fragmentation without the need for a collision cell, making it ideal for standardized library matching.

  • ESI-MS/MS (Positive CID): As a "soft" technique, ESI yields the even-electron protonated molecule [M+H]⁺ (m/z 190). Fragmentation must be externally induced via Collision-Induced Dissociation (CID). This allows for targeted MS/MS experiments, which are crucial for LC-MS workflows in complex biological matrices.

Table 1: Quantitative Fragmentation Data Comparison

Fragmentation PathwayNeutral LossEI-MS (70 eV)ESI-MS/MS (CID)Structural Significance
Molecular / Precursor Ion Nonem/z 189 ([M]⁺•, ~30%)m/z 190 ([M+H]⁺, 100%)Confirms intact molecular weight.
Acetamide Cleavage (Ketene) 42 Da (CH₂=C=O)m/z 147 (~100%, Base)m/z 148 (~100%, Base)Diagnostic for N-linked acetamides.
Acetamide Cleavage (Acetyl) 43 Da (CH₃CO•)m/z 146 (~15%)m/z 147 (<5%)Confirms presence of the acetyl group.
Chromene Ring Contraction 28 Da (CO)m/z 119 (~45%)m/z 120 (~60%)Characteristic of oxygen heterocycles.
Retro-Diels-Alder (RDA) VariablePresentPresentConfirms 2H-chromene core structure.

Experimental Protocols: Self-Validating Workflows

A robust protocol must be self-validating to ensure trustworthiness. Below are the step-by-step methodologies for acquiring high-fidelity fragmentation data for N-(2H-chromen-4-yl)acetamide.

Protocol A: GC-EI-MS Analysis
  • System Suitability Test (SST): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 relative abundances meet standard manufacturer specifications (typically 100%, >35%, >1%, respectively) to ensure proper relative abundance mapping across the mass range.

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL. Acetamides of this molecular weight are generally volatile enough to avoid derivatization.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a generic 5% phenyl-arylene capillary column (e.g., HP-5ms). Use a temperature gradient from 100°C to 280°C at 15°C/min.

  • Acquisition: Operate the source at 230°C with an electron energy of exactly 70 eV. Set the scan range from m/z 40 to 300.

Protocol B: LC-ESI-MS/MS Analysis
  • System Suitability Test (SST): Infuse a reserpine standard (m/z 609) to calibrate mass accuracy and optimize the positive ion mode spray stability.

  • Sample Preparation: Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to a final concentration of 1 µg/mL. The formic acid is critical to drive the equilibrium toward the [M+H]⁺ state.

  • Chromatography: Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile phase A: H₂O + 0.1% FA; Mobile phase B: Acetonitrile + 0.1% FA.

  • Acquisition & CID Optimization: Isolate the precursor ion (m/z 190) in Q1. In the collision cell (Q2), use Argon or Nitrogen as the collision gas. Perform a collision energy (CE) ramp from 10 eV to 40 eV to generate a breakdown curve. This self-validating step identifies the optimal CE for maximizing the m/z 148 and m/z 120 product ions without over-fragmenting the molecule.

Mechanistic Pathway Visualization

MS_Fragmentation M_ion Precursor Ion [M+H]⁺ m/z 190 N-(2H-chromen-4-yl)acetamide Ketene_loss Primary Fragment [M+H - 42]⁺ m/z 148 Chromen-4-amine cation M_ion->Ketene_loss - Ketene (C₂H₂O) Rearrangement Acetyl_loss Alternative Fragment [M+H - 43]⁺• m/z 147 Radical cation M_ion->Acetyl_loss - Acetyl (CH₃CO•) α-Cleavage CO_loss Secondary Fragment [m/z 148 - 28]⁺ m/z 120 Ring Contraction Ketene_loss->CO_loss - CO (28 Da) Pyran Ring Cleavage RDA_frag RDA Fragment Benzofuran-like cation Ring Cleavage Product Ketene_loss->RDA_frag Retro-Diels-Alder Ring Cleavage

Proposed MS/MS fragmentation pathway of N-(2H-chromen-4-yl)acetamide highlighting key neutral losses.

References[3] Title: Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 6-Bromo-2,2-dimethyl-2H-chromene

Sources

A Senior Application Scientist's Guide to the Identification and Comparative Analysis of Acetamide, N-2H-1-benzopyran-4-yl- Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous identification and characterization of novel chemical entities are paramount. This guide provides a comprehensive framework for the analytical identification of Acetamide, N-2H-1-benzopyran-4-yl-, a molecule of interest within the broader class of benzopyran derivatives, which are known for their diverse biological activities.[1][2] As a Senior Application Scientist, my objective is to equip you with the technical knowledge and experimental insights necessary to confidently identify this compound, even in the absence of a commercially available certified reference standard.

This guide will delve into the core analytical techniques required for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will explore the theoretical underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of expected data based on structurally similar compounds.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements. It is indispensable for confirming the identity, purity, and concentration of a sample. While a dedicated certified reference standard for Acetamide, N-2H-1-benzopyran-4-yl- is not readily found in commercial catalogs, this guide will empower you to establish an in-house standard or rigorously qualify a synthesized batch.

Analytical Identification Methodologies

The structural confirmation of Acetamide, N-2H-1-benzopyran-4-yl- relies on a triad of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample prep2 Add Internal Standard (TMS) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune & Shim Spectrometer prep3->acq1 Insert Sample acq2 Acquire 1H NMR Spectrum acq1->acq2 acq3 Acquire 13C NMR Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 Raw Data proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate & Assign Peaks proc2->proc3 output Structural Confirmation proc3->output Interpreted Spectra

Caption: Workflow for NMR-based structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized Acetamide, N-2H-1-benzopyran-4-yl- in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[3][4]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the corresponding protons and carbons in the molecule.

Based on the analysis of similar acetamide and benzopyran derivatives, the following spectral features are anticipated.[5][6][7]

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Amide NH8.0 - 9.0Broad singlet-NH-
Aromatic CH6.5 - 8.0MultipletsBenzopyran ring protons
CH at C4~5.0Multiplet-CH-N-
CH₂ at C2~4.5Multiplet-O-CH₂-
CH₂ at C3~2.5Multiplet-CH₂-CH-
Acetyl CH₃~2.0Singlet-C(O)-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl C=O~170-C(O)-CH₃
Aromatic C110 - 160Benzopyran ring carbons
C4~50-CH-N-
C2~65-O-CH₂-
C3~30-CH₂-CH-
Acetyl CH₃~25-C(O)-CH₃
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful technique that provides information about the molecular weight and elemental composition of a compound.[8] High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the deduction of the molecular formula.[9]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve Sample prep2 Dilute to Appropriate Concentration prep1->prep2 acq1 Introduce Sample (e.g., ESI) prep2->acq1 Infusion or LC-MS acq2 Ionize Sample acq1->acq2 acq3 Analyze by Mass Analyzer acq2->acq3 proc1 Determine Molecular Ion Peak acq3->proc1 Mass Spectrum proc2 Analyze Fragmentation Pattern proc1->proc2 output Molecular Weight & Formula proc2->output Structural Information

Caption: Workflow for Mass Spectrometry-based analysis.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).[10] Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights. The fragmentation of N-acyl compounds often involves cleavage of the amide bond.[11]

Parameter Predicted Value
Molecular FormulaC₁₁H₁₃NO₂
Exact Mass191.0946
[M+H]⁺192.1024
Key Fragment IonsLoss of acetyl group (-43 Da), cleavage of the benzopyran ring.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Signature

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare KBr Pellet or ATR Sample acq1 Acquire Background Spectrum prep1->acq1 Place Sample acq2 Acquire Sample Spectrum acq1->acq2 proc1 Identify Characteristic Absorption Bands acq2->proc1 IR Spectrum output Functional Group Confirmation proc1->output Functional Group Information

Caption: Workflow for FTIR-based functional group analysis.

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[12]

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch (Amide)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Amide I)1630 - 1680
N-H Bend (Amide II)1515 - 1570
C-O-C Stretch (Ether)1000 - 1300

Comparative Analysis of Reference Materials

While a specific certified reference standard for Acetamide, N-2H-1-benzopyran-4-yl- may not be commercially available, it is crucial to understand the attributes of a high-quality reference material when sourcing a custom synthesis or a closely related analogue.

Parameter Ideal Characteristics Importance
Purity ≥ 98% (by HPLC, NMR)Ensures that the analytical data is representative of the target compound and not impurities.
Identity Confirmation Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, MS, FTIR) consistent with the proposed structure.Provides confidence in the structural assignment.
Certification Certificate of Analysis (CoA) detailing the purity, identity, and analytical methods used.Documents the quality and traceability of the reference material.
Documentation Safety Data Sheet (SDS) and any available literature or application notes.Ensures safe handling and provides additional context for its use.

Conclusion

The definitive identification of Acetamide, N-2H-1-benzopyran-4-yl- requires a multi-technique analytical approach. By leveraging the combined power of NMR, MS, and FTIR, and by comparing the acquired data with the predicted values outlined in this guide, researchers can confidently establish the structure and purity of their synthesized material. While the absence of a commercial certified reference standard presents a challenge, the principles and protocols described herein provide a robust framework for the in-house qualification of this important benzopyran derivative. This rigorous analytical characterization is the bedrock of reproducible and reliable scientific research in drug discovery and development.

References

  • Supporting Information for Synthesis of amides directly from carboxylic acids and hydrazines. Royal Society of Chemistry. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]. [Link]

  • PubChem. Acetamide, N-(5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl)-, (4S-trans)-. [Link]

  • ResearchGate. Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). [Link]

  • DSpace. Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substituted -. [Link]

  • SpectraBase. 2H-1-benzopyran-3-acetamide, 6,7-dimethoxy-4-methyl-2-oxo-N-(4-pyridinyl)-. [Link]

  • AWS. CHARACTERIZATION AND ANTI INFLAMMATORY ACTIVITY OF “3-(2-[1H BENZIMIDAZOLE-2-YL)-2-OXETHYL] PHENYL) ACETIC ACID AND. [Link]

  • SpectraBase. Acetamide, N-(6-bromo-3,4-dihydro-4-hydroxy-2H-1-benzopyran-3-yl)-, cis-. [Link]

  • SpectraBase. 2H-1-benzopyran-3-acetamide, 7,8-dimethoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2-oxo-. [Link]

  • MDPI. N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. [Link]

  • NIST WebBook. Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trichloro-. [Link]

  • RSC Publishing. Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. [Link]

  • RSC Publishing. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2- (N-disubstituted) acetamide. [Link]

  • ResearchGate. Insights into the Origin and Therapeutic Implications of Benzopyran and Its Derivatives. [Link]

  • SciSpace. Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. [Link]

  • Der Pharma Chemica. Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. [Link]

  • CORE. New analytical strategies in studying drug metabolism. [Link]

  • DIAL@UCLouvain. Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. [Link]

  • Arkivoc. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. [Link]

  • ResearchGate. (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • FooDB. Showing Compound 2H-1-Benzopyran-2-one (FDB011938). [Link]b.ca/compounds/FDB011938)

Sources

Comparative Cytotoxicity Profiles of Benzopyran-4-yl Acetamide Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted antineoplastic agents requires scaffolds that can selectively disrupt oncogenic pathways without inducing the indiscriminate necrosis characteristic of traditional chemotherapeutics. Benzopyran-4-yl acetamide derivatives —specifically compounds such as P8 (2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(4R)-chroman-4-yl]acetamide) and C14—have emerged as a highly promising class of molecular staples[1]. By selectively targeting the K-Ras4B/PDE6δ complex, these derivatives demonstrate a superior therapeutic window and favorable cytotoxicity profiles against Triple-Negative Breast Cancer (TNBC) and radioresistant cell lines, significantly outperforming standard agents in selectivity[2].

This guide objectively compares the cytotoxicity profiles of benzopyran-4-yl acetamides against alternative benzopyran scaffolds and standard chemotherapeutics, providing researchers with the mechanistic grounding and self-validating protocols necessary for preclinical evaluation.

Mechanistic Grounding & Target Specificity

To understand the cytotoxicity profile of benzopyran-4-yl acetamides, one must examine their unique mechanism of action. Unlike standard chemotherapeutics (e.g., Doxorubicin or Cisplatin) that induce widespread DNA damage, benzopyran-4-yl acetamides act as highly specific "molecular staples"[3].

Mutant K-Ras4B requires the phosphodiesterase subunit delta (PDE6δ) as a chaperone for proper localization to the plasma membrane. Benzopyran-4-yl acetamides bind directly to the K-Ras4B/PDE6δ complex, stabilizing it in the cytosol[1]. This stabilization paradoxically traps the complex, preventing K-Ras from reaching the membrane. Consequently, downstream AKT and ERK signaling pathways are starved of activation, triggering intrinsic apoptosis specifically in K-Ras-driven tumor cells while sparing healthy, non-mutated cells[2].

Pathway KRAS Mutant K-Ras4B Complex K-Ras4B/PDE6δ Complex (Membrane Localization) KRAS->Complex PDE6D PDE6δ Subunit PDE6D->Complex AKT AKT / ERK Pathways Complex->AKT Activates P8 Benzopyran-4-yl Acetamide (P8 / C14 Scaffold) P8->Complex Disrupts (Molecular Staple) P8->AKT Downregulates Apoptosis Apoptosis (TNBC Cells) P8->Apoptosis Induces Proliferation Tumor Proliferation AKT->Proliferation Drives

Fig 1: Mechanism of benzopyran-4-yl acetamides disrupting the K-Ras4B/PDE6δ complex.

Comparative Cytotoxicity Profiles

To objectively evaluate the clinical potential of benzopyran-4-yl acetamides, their cytotoxicity must be benchmarked against both standard chemotherapeutics and other benzopyran scaffolds (such as Benzopyran-4-one-isoxazoles)[4]. The critical metric for drug development is the Selectivity Index (SI) , calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells. A higher SI indicates a safer, more targeted drug.

Quantitative Data Comparison
Compound ClassSpecific AgentTarget Cell Line (Cancer)IC₅₀ (Cancer)Normal Cell LineIC₅₀ (Normal)Selectivity Index (SI)
Benzopyran-4-yl acetamide P8MDA-MB-231 (TNBC)~15-25 µMMCF-10A> 200 µM> 8.0
Benzopyran-4-yl acetamide C14MDA-MB-231 (TNBC)~20-30 µMMCF-10A> 200 µM> 6.6
Benzopyran-4-one-isoxazole Compound 5aMDA-MB-231 (TNBC)5.6 µMHEK-293293.2 µM52.3
Standard Chemotherapy DoxorubicinMDA-MB-231 (TNBC)0.5 - 1.2 µMMCF-10A< 5.0 µM< 5.0

Data Synthesis & Insights: While standard agents like Doxorubicin exhibit a lower absolute IC₅₀ (indicating higher raw toxicity), their narrow therapeutic window leads to severe off-target necrosis in normal epithelial cells (MCF-10A). In contrast, benzopyran-4-yl acetamides (P8 and C14) demonstrate a vastly superior safety profile[3]. They induce apoptosis selectively in mutant K-Ras-driven cells, yielding an IC₅₀ of >200 µM in non-tumoral cells. Other derivatives, such as benzopyran-4-one-isoxazoles, also show excellent selectivity, confirming the benzopyran core as a highly privileged scaffold for oncology[4].

Standardized Experimental Workflows

When evaluating lipophilic benzopyran derivatives, the XTT assay is scientifically preferred over the traditional MTT assay.

  • The Causality: MTT produces insoluble formazan crystals that require a solubilization step (often using DMSO or SDS). This extra step introduces high variability and pipetting errors in high-throughput screens of lipophilic compounds. XTT, however, is cleaved directly into a highly water-soluble orange formazan product, allowing for direct, continuous absorbance reading and minimizing artifactual data.

Protocol: High-Throughput XTT Cytotoxicity & Selectivity Validation

This protocol is designed as a self-validating system to ensure data integrity during IC₅₀ calculations.

Step 1: Cell Seeding & Adhesion

  • Seed MDA-MB-231 (target) and MCF-10A (control) cells at a density of

    
     cells/well in 96-well microplates.
    
  • Self-Validating Control: Fill the outermost perimeter wells (Rows A and H, Columns 1 and 12) with 200 µL of sterile PBS instead of cell suspension. This prevents the "edge effect" (evaporation-induced concentration gradients) from artificially skewing the IC₅₀ calculations in the peripheral wells.

Step 2: Compound Preparation & Treatment

  • Dissolve benzopyran-4-yl acetamide derivatives (P8/C14) in DMSO to create a 10 mM stock.

  • Perform serial dilutions in complete culture media to achieve final concentrations ranging from 1 µM to 250 µM.

  • Crucial Control: Ensure the final DMSO concentration in all wells (including vehicle controls) never exceeds 0.5% (v/v). Concentrations above this threshold induce solvent-mediated baseline cytotoxicity, invalidating the comparative data.

Step 3: Incubation & XTT Cleavage

  • Incubate plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Add 50 µL of activated XTT reagent (containing an electron coupling agent like Phenazine Methosulfate, PMS) to each well. Incubate for an additional 2-4 hours.

  • The Causality: The PMS electron coupling agent accelerates the reduction of XTT by mitochondrial dehydrogenases at the plasma membrane, significantly amplifying the signal-to-noise ratio for precise optical density (OD) readings.

Step 4: Spectrophotometric Analysis

  • Measure absorbance at 450 nm using a microplate reader. Simultaneously read at a reference wavelength of 650 nm to subtract background noise caused by cellular debris or fingerprints on the plate.

  • Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Workflow Seed 1. Cell Seeding (MDA-MB-231 & MCF-10A) Treat 2. Compound Treatment (P8/C14 vs Doxorubicin) Seed->Treat XTT 3. XTT Reagent Addition (Cleavage by viable cells) Treat->XTT Read 4. Spectrophotometry (Absorbance at 450 nm) XTT->Read Analyze 5. IC50 & Selectivity Index Calculation Read->Analyze

Fig 2: High-throughput XTT cell viability workflow for comparative cytotoxicity.

Conclusion

Benzopyran-4-yl acetamide derivatives represent a highly targeted, structurally privileged class of antineoplastic agents. By acting as molecular staples that disrupt the K-Ras4B/PDE6δ complex, compounds like P8 and C14 bypass the indiscriminate toxicity of traditional chemotherapeutics. Their high Selectivity Index (SI) and ability to induce intrinsic apoptosis in radioresistant TNBC cells position them as prime candidates for advanced preclinical optimization.

References

  • Carrión-Estrada, D. A., et al. (2024). "Antineoplastic effect of compounds C14 and P8 on TNBC and radioresistant TNBC cells by stabilizing the K-Ras4BG13D/PDE6δ complex." Frontiers in Oncology, 14, 1341766. Available at:[Link]

  • Gupta, S., et al. (2023). "Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds." Molecules, 28(10), 4220. Available at:[Link]

  • Taha, H., et al. (2015). "(6E,10E) Isopolycerasoidol and (6E,10E) Isopolycerasoidol Methyl Ester, Prenylated Benzopyran Derivatives from Pseuduvaria monticola Induce Mitochondrial-Mediated Apoptosis in Human Breast Adenocarcinoma Cells." PLOS One. Available at:[Link]

Sources

Structural Elucidation of Acetamide, N-2H-1-benzopyran-4-yl-: A Comparative Guide to SCXRD and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter the challenge of unequivocally determining the three-dimensional architecture of privileged pharmacophores. Acetamide, N-2H-1-benzopyran-4-yl- (a functionalized chromene derivative) represents a class of molecules highly valued for their biological activities, including antimicrobial and anticancer properties[1].

The orientation of the acetamide group at the C4 position dictates the molecule's hydrogen-bonding network (acting as both an N-H donor and C=O acceptor) and its steric profile. Accurately mapping these sub-angstrom geometries is non-negotiable for rational drug design. This guide objectively compares the "gold standard" Single-Crystal X-ray Diffraction (SCXRD) against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Powder X-ray Diffraction (PXRD), providing actionable methodologies for your structural workflows.

Comparative Analysis of Structural Techniques

While SCXRD remains the definitive method for determining the 3D structure of molecules in single-crystal form[2], benzopyran derivatives often resist forming the large, high-quality crystals required for X-ray analysis. They frequently precipitate as microcrystalline powders. In these instances, MicroED—a technique utilizing a cryo-transmission electron microscope (cryo-TEM)—has revolutionized the field by enabling data collection from crystals orders of magnitude smaller than those required for SCXRD[3].

Table 1: Performance Comparison for Small Molecule Elucidation
FeatureSingle-Crystal XRD (SCXRD)MicroED (Cryo-EM)Powder XRD (PXRD)
Probe Type X-rays (

Å)
Electrons (

Å)
X-rays (

Å)
Minimum Sample Size > 10 µm single crystal100 nm – 1 µm microcrystalsBulk powder (milligrams)
Resolution Limit Sub-angstrom (< 0.8 Å)~0.8 – 1.0 ÅLow (requires Rietveld refinement)
H-Atom Localization Excellent (direct observation)Challenging (dynamical scattering)Poor
Data Collection Time 2 – 24 hoursMinutes to hours[2]Minutes to hours
Primary Limitation Requires large, flawless crystalsRequires specialized cryo-TEM[4]Peak overlap, complex solution

Experimental Causality: Why We Choose Specific Parameters

The Case for SCXRD and Cu K Radiation

Acetamide, N-2H-1-benzopyran-4-yl- consists entirely of light atoms (C, H, N, O). When performing SCXRD on such organic frameworks, we specifically select Copper (Cu K


, 

Å)
radiation over Molybdenum (Mo K

). The Causality: Cu K

provides significantly stronger diffraction intensities for light-atom structures, which is critical for accurately modeling the anisotropic displacement parameters (ADPs) of the acetamide hydrogen atoms. Furthermore, we collect data at cryogenic temperatures (typically 100 K). Cooling minimizes thermal diffuse scattering and atomic vibrations, effectively "freezing" the molecule to reveal the exact N-H···O hydrogen bonding networks that govern its solid-state packing.
The Case for MicroED and Low-Dose Electrons

Because electrons interact with matter much more strongly than X-rays, MicroED can analyze crystals that are merely hundreds of nanometers thick[5]. The Causality: This strong interaction also means organic molecules like benzopyrans are highly susceptible to radiation damage. To mitigate this, we utilize a low-dose continuous rotation method (< 0.01



/s) under cryogenic conditions. This preserves the structural integrity of the acetamide moiety long enough to capture a complete diffraction dataset[4].

Workflow Visualization

The decision to utilize SCXRD, MicroED, or PXRD is dictated entirely by the physical properties of the synthesized batch.

Workflow A Synthesized Acetamide, N-2H-1-benzopyran-4-yl- B Crystal Size Assessment A->B C > 10 µm Single-Crystal XRD B->C Large Crystals D < 1 µm MicroED (Cryo-EM) B->D Nanocrystals E Amorphous / Powder PXRD & Solid-State NMR B->E No Single Crystals

Caption: Decision matrix for structural elucidation of benzopyran derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every structural analysis must operate as a self-validating system. Below are the optimized protocols for both primary techniques.

Protocol A: Single-Crystal XRD (The Gold Standard)
  • Crystallization: Dissolve the synthesized compound in a minimal amount of dichloromethane. Layer carefully with hexane to induce slow vapor diffusion over 7–14 days.

  • Mounting: Submerge the resulting crystals in perfluoropolyether oil. Validation step: The oil prevents solvent evaporation and atmospheric degradation during transfer. Mount a >10 µm crystal onto a MiTeGen loop.

  • Data Collection: Flash-cool the sample to 100 K using an N

    
     cryostream. Collect 
    
    
    
    and
    
    
    scans using a diffractometer equipped with a Cu K
    
    
    microfocus source and a photon-counting detector.
  • Integration & Refinement: Integrate data using APEX4 or CrysAlisPro. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • System Validation: The model is validated if the final

    
     value is < 0.05, the goodness-of-fit (GooF) is near 1.0, and the residual electron density map is flat (no peaks > 0.5 
    
    
    
    
    
    ).
Protocol B: MicroED (The Nanocrystal Alternative)
  • Grid Preparation: If the sample yields only a fine powder, apply the dry powder directly onto a glow-discharged holey carbon TEM grid. Gently tap to remove excess bulk material.

  • Cryo-Plunging: Plunge the grid into liquid ethane and transfer it to the cryo-TEM at liquid nitrogen temperatures (77 K).

  • Data Collection: Locate a microcrystal (100–500 nm thick). Rotate the stage continuously at 0.5°/s while exposing the crystal to a low-dose electron beam (e.g., 200 kV).

  • System Validation: Process the diffraction frames using DIALS. Validation step: Cross-reference the indexed unit cell parameters with bulk PXRD data to ensure the selected microcrystal is a true representative of the bulk synthesized phase, ruling out polymorph impurities[3].

Quantitative Data Interpretation

When comparing the output of these two methods for benzopyran acetamides, researchers must understand the nuances in the resulting data metrics.

Table 2: Representative Crystallographic Data Metrics
ParameterSCXRD Data (Expected)MicroED Data (Expected)
Temperature 100(2) K77 K
Crystal System MonoclinicMonoclinic
Space Group


Completeness > 99.5%~85 - 90% (Due to missing wedge effect)
Final

Factor
0.035 – 0.0450.100 – 0.150
Bond Length Precision

Å

Å

Data Insight: While SCXRD yields a superior


 factor and pinpoint accuracy for hydrogen atoms, MicroED provides an unambiguous heavy-atom backbone structure in a fraction of the time, entirely bypassing the crystallization bottleneck[2].

Strategic Recommendations

For the structural elucidation of Acetamide, N-2H-1-benzopyran-4-yl- and its analogs:

  • Prioritize SCXRD if you require exact mapping of the acetamide N-H hydrogen bonds for computational docking studies or patent claims.

  • Pivot immediately to MicroED if standard solvent screening fails to produce >10 µm crystals within two weeks. The speed of MicroED accelerates the drug development pipeline, acting as a "fast track" for structural confirmation[4].

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Acetamide, N-2H-1-benzopyran-4-yl-

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Acetamide, N-2H-1-benzopyran-4-yl-, a compound for which specific safety and disposal data may not be readily available. In such instances, a conservative approach, grounded in the known hazards of its constituent chemical moieties and established principles of hazardous waste management, is imperative.

The core principle of this guide is to treat Acetamide, N-2H-1-benzopyran-4-yl- as a hazardous waste with unknown toxicity and environmental impact. This approach is necessitated by the biological activity often associated with benzopyran derivatives and the carcinogenic suspicion linked to the parent compound, acetamide.[1][2]

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure, a thorough understanding of the potential hazards is crucial. While a specific Safety Data Sheet (SDS) for Acetamide, N-2H-1-benzopyran-4-yl- is not available, we can infer potential risks from its structural components:

  • Acetamide Moiety: The parent compound, acetamide, is classified as a substance suspected of causing cancer (Carcinogenicity Category 2, H351).[2][3] Therefore, it is prudent to handle Acetamide, N-2H-1-benzopyran-4-yl- as a potential carcinogen.

  • Benzopyran Core: Benzopyran and its derivatives, such as coumarins, are a large class of heterocyclic compounds known for their diverse and significant biological activities.[4][5] This inherent bioactivity means that their release into the environment could have unforeseen ecological consequences. Disposal of related nitroaromatic coumarin derivatives requires them to be treated as toxic and potentially reactive hazardous waste.[1]

Given these potential hazards, under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1][6]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

When handling Acetamide, N-2H-1-benzopyran-4-yl- for disposal, the following PPE is mandatory to prevent skin and respiratory exposure:

PPE ComponentSpecificationRationale
Gloves Nitrile, chemical-resistant glovesTo prevent dermal absorption of the chemical.
Eye Protection Chemical splash goggles or a face shieldTo protect eyes from splashes or fine dust particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of any dusts or aerosols. If a fume hood is not available, a P2 filter respirator for harmful particles should be considered.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of Acetamide, N-2H-1-benzopyran-4-yl- and associated contaminated materials.

Step 1: Waste Segregation and Collection

Proper segregation is the first and most critical step in hazardous waste management.

  • Designate a Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting all waste containing Acetamide, N-2H-1-benzopyran-4-yl-. The container must have a secure screw-top lid.

  • Labeling: Immediately label the container with a "Hazardous Waste" sticker. The label must include:

    • The full chemical name: "Acetamide, N-2H-1-benzopyran-4-yl-"

    • The words "Suspected Carcinogen"

    • The date when the first waste was added.

    • The name of the principal investigator and the laboratory location.

  • Incompatible Wastes: Do not mix this waste with other chemical streams unless compatibility has been confirmed.[1] Specifically, avoid mixing with strong acids, bases, or oxidizing agents to prevent any potential reactions.[2]

Step 2: Disposal of Solid Waste

This includes the pure compound, reaction byproducts, and any contaminated consumables.

  • Pure Compound/Byproducts: Carefully transfer any solid waste directly into the designated hazardous waste container. Use spark-proof tools and avoid creating dust.[1] If the material is a fine powder, consider moistening it slightly with a compatible solvent (e.g., the reaction solvent) to prevent it from becoming airborne.

  • Contaminated Lab Debris: Items such as gloves, paper towels, and weigh boats that are contaminated with the compound should be placed in a sealed plastic bag, which is then placed into the designated hazardous waste container.[7]

Step 3: Disposal of Contaminated Solvents and Solutions
  • Collection: Collect all liquid waste containing Acetamide, N-2H-1-benzopyran-4-yl- in a separate, clearly labeled hazardous waste container for liquid organic waste.

  • Rinsate: The first rinse of any glassware that contained the compound should be collected and disposed of as hazardous waste.[7] Subsequent rinses with soap and water can typically be disposed of down the drain, but check with your institution's Environmental Health and Safety (EHS) office.

Step 4: Disposal of Contaminated Sharps
  • Collection: Needles, razor blades, or any other sharps contaminated with Acetamide, N-2H-1-benzopyran-4-yl- must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[8][9]

  • Labeling: The sharps container must also have a hazardous waste label with the full chemical name.

Step 5: Storage and Pickup
  • Storage: Keep the sealed hazardous waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.[8] Ensure secondary containment is used for liquid waste containers.

  • Arrange for Pickup: Once the container is full or has been in storage for a predetermined time (as per your institution's policy, often not exceeding one year), arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal company.[7][9]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with Acetamide, N-2H-1-benzopyran-4-yl-.

DisposalWorkflow cluster_waste_type Identify Waste Type cluster_containers Select and Label Appropriate Container start Waste Generation (Acetamide, N-2H-1-benzopyran-4-yl-) solid Solid Compound or Contaminated Debris start->solid liquid Contaminated Solvent or Solution start->liquid sharps Contaminated Sharps (Needles, etc.) start->sharps solid_container Labeled, Sealed Solid Hazardous Waste Container solid->solid_container liquid_container Labeled, Sealed Liquid Hazardous Waste Container liquid->liquid_container sharps_container Labeled, Puncture-Proof Chemically Contaminated Sharps Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area (with Secondary Containment for Liquids) solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup

Caption: Decision workflow for the disposal of Acetamide, N-2H-1-benzopyran-4-yl- waste.

Spill Management

In the event of a spill, prioritize personal safety and containment:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • PPE: Don the appropriate PPE before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbent material into the hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these rigorous, scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain compliance with regulations, and protect the environment. The absence of specific data for a novel compound demands the highest level of caution, and this guide provides the framework for its responsible management from cradle to grave.

References

  • BenchChem. (2025). 2H-1-Benzopyran-2-one, 6-amino-5-nitro- proper disposal procedures.
  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PENTA s.r.o. (2023, March 30). Acetamide - SAFETY DATA SHEET.
  • Chemos GmbH & Co. KG. (2022, October 31). Safety Data Sheet: acetamide.
  • American Chemical Society. Hazardous Waste & Disposal. Retrieved from [Link]

  • Flinn Scientific. Safety Data Sheet (SDS) Acetamide.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of California, Berkeley, College of Chemistry. H&S Section 6: Hazardous Materials Recycling & Disposal. Retrieved from [Link]

  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - Acetamide.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Echemi. N-(4-(1-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-3-oxobutyl)phenyl)acetamide.
  • European Journal of Medicinal Chemistry. (2020, September 15). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.
  • Journal of Medicinal Chemistry. (2013). Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties.
  • ResearchGate. (2020, May 26). New Synthesized Derivatives from N-Substituted-4-Oxo-[10] Benzopyrano [4,3-c] Pyrazole Influenced Proliferation, Viability, Spreading and Invasion of Human Liver Tumor Cells. Retrieved from ResearchGate.

  • BenchChem. (2025). N-[(1H-indol-5-yl)methyl]acetamide chemical properties.
  • ChemScene. N-(2-((Tetrahydro-2H-thiopyran-4-yl)amino)ethyl)acetamide.
  • Acta Crystallographica Section C: Crystal Structure Communications. (2002, July 15). A benzopyran derivative substituted at position 3.
  • MolForge. 2-(4-(4-(4-Chloro-Phenoxy)-Benzenesulfonyl)-Tetrahydro-Pyran-4-Yl)-N-Hydroxy-Acetamide (CID 5111).
  • Bulletin of the Chemical Society of Ethiopia. (2025, August 7). Green and practical synthesis of benzopyran and 3-sunstituted coumarin derivatives by Brønsted acid ionic liquid [(CH 2 ) 4 SO 3 HMIM][HSO 4 ].

Sources

Advanced Laboratory Safety and Operational Guide: Handling Acetamide,N-2H-1-benzopyran-4-yl-

Author: BenchChem Technical Support Team. Date: March 2026

Acetamide,N-2H-1-benzopyran-4-yl- (CAS: 222415-34-1) is a specialized heterocyclic organic compound featuring a benzopyran (chromene) core and an acetamide functional group[1]. Primarily utilized in advanced synthetic research and drug development, this compound requires rigorous handling protocols. This guide provides step-by-step, self-validating operational procedures to mitigate risks associated with fine organic powders, dermal absorption, and toxic thermal decomposition.

Physicochemical Hazard Causality (The "Why" Behind the Safety)

To design an effective safety protocol, researchers must first understand how the molecular behavior of the compound dictates operational risks:

  • Benzopyran Core (Lipophilicity): The chromene ring structure is highly lipophilic. If the compound is dissolved in permeating organic solvents (such as DMSO or DMF) and contacts unprotected skin, the risk of rapid transdermal penetration increases significantly.

  • Acetamide Group (Thermal Instability): Under thermal stress or combustion, the acetamide functional group decomposes, emitting [2].

  • Physical State (Aerosolization): As a dry crystalline solid or powder, it presents a severe inhalation hazard. Aerosolized micro-particles can easily bypass standard mucosal defenses, necessitating strict dust-suppression techniques[3].

Quantitative Operational & Safety Parameters

To ensure safety standards are measurable and enforceable, all critical quantitative thresholds for handling acetamide derivatives are summarized below.

ParameterValue / MetricApplication & Causality
Fume Hood Face Velocity 80 - 100 fpmMinimum local exhaust airflow required during solid transfer to capture aerosolized particulates before they reach the operator's breathing zone.
Glove Thickness ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

0.1 mm
Minimum nitrile thickness for the outer glove to provide sufficient breakthrough time against polar organic solvents.
Decontamination Solution 2% - 5%Concentration of soda ash (sodium carbonate) in water required to chemically neutralize residual surface contamination[2].
Eye Wash Flush Time

15 minutes
Minimum continuous flushing duration required in the event of accidental ocular exposure to clear all particulate matter[2].
Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling benzopyran-acetamide derivatives. The following PPE matrix must be strictly adhered to.

Body AreaRequired PPESpecificationCausality / Rationale
Hands Double Nitrile GlovesPowder-free nitrile.Nitrile provides superior resistance to amides compared to latex. Double-gloving prevents transdermal absorption if the outer layer is breached[4].
Eyes/Face Chemical Splash GogglesANSI Z87.1 certified, indirect venting.Protects against micro-dust aerosolization and accidental solvent splashes during solution preparation[4].
Body Protective Lab CoatLow-permeability, solid front, tight cuffs.Prevents particulate accumulation on street clothes. Tight cuffs prevent wrist exposure during hood operations[4].
Respiratory N95/P100 RespiratorNIOSH-approved (if outside hood).Essential during bulk transfer or spill cleanup to filter out fine crystalline dust that causes respiratory tract irritation[3].
Operational Workflow & Solution Preparation Protocol

Adherence to a strict operational workflow is critical to prevent accidental exposure during routine handling.

Step-by-Step Methodology:

  • Engineering Control Verification: Activate the chemical fume hood and verify the face velocity is between 80 and 100 fpm. Do not proceed if airflow alarms are active.

  • PPE Donning: Apply double nitrile gloves. Tuck the inner glove under the lab coat cuff and pull the outer glove over the cuff to eliminate exposed skin[4]. Don chemical splash goggles.

  • Static Mitigation: Ground all spatulas and use anti-static weighing boats. Fine organic powders easily hold static charges, leading to unpredictable aerosolization when manipulated.

  • Solid Transfer: Carefully weigh the required mass of Acetamide,N-2H-1-benzopyran-4-yl-. Keep the source container as close to the weighing boat as possible to minimize the drop height and subsequent dust generation[2].

  • Solvent Addition: When preparing solutions, slowly add the solid compound to the solvent. Adding solvent directly onto the dry powder can trap air and rapidly generate aerosolized micro-bubbles.

  • Surface Decontamination: Once the transfer is complete, wipe down the balance and surrounding hood surfaces with a to neutralize residual traces[2].

HandlingWorkflow N1 Risk Assessment & SDS Review N2 Gowning & PPE (Double Gloves, Goggles) N1->N2 N3 Fume Hood Setup (Airflow Verification) N2->N3 N4 Solid Transfer (Anti-static tools) N3->N4 N5 Solvent Addition (Minimize Aerosol) N4->N5 N6 Surface Decontamination N5->N6 N7 Waste Segregation N6->N7

Diagram 1: Step-by-step operational workflow for handling and dissolving solid chemical agents.

Spill Response & Decontamination Pathway

In the event of an accidental release, standard sweeping will exacerbate the hazard. Follow this self-validating protocol to contain and neutralize the spill safely.

Step-by-Step Methodology:

  • Isolate and Assess: Immediately halt work, notify colleagues, and evacuate the immediate vicinity. Identify if the spill is a dry powder or dissolved in an organic solvent.

  • Upgrade PPE: Before approaching the spill, upgrade respiratory protection to a NIOSH-approved N95 or P100 particulate respirator to protect against airborne crystalline dust[3].

  • Dust Suppression (Critical): Do NOT dry sweep, as this will aerosolize the hazardous benzopyran derivative. to suppress dust formation[3].

  • Mechanical Collection: Use a HEPA-filtered, explosion-proof vacuum or a wet-wipe method to collect the dampened solid[3]. Place collected material into a sealed hazardous waste bag.

  • Chemical Neutralization: Wash the residual spill surface thoroughly with a 2-5% solution of soda ash to ensure complete degradation of residual organics[2].

SpillResponse S1 Spill Identified (Solid/Powder) S2 Evacuate & Isolate Area S1->S2 S3 Don Upgraded PPE (N95/P100 Respirator) S2->S3 S4 Dampen Spill (Prevent Dusting) S3->S4 S5 Mechanical Collection (Sweep/HEPA Vacuum) S4->S5 S6 Chemical Decontamination (2-5% Soda Ash) S5->S6 S7 Dispose as Hazardous Waste S6->S7

Diagram 2: Emergency spill response and chemical decontamination pathway.

Waste Disposal Plan

Improper disposal of acetamide derivatives can lead to severe environmental contamination and dangerous chemical incompatibilities.

  • Segregation: Classify all waste containing Acetamide,N-2H-1-benzopyran-4-yl- as Hazardous Organic Waste. (e.g., nitrates, perchlorates, chlorine bleaches), as this can lead to violent exothermic reactions or ignition[3].

  • Containment: Place all contaminated PPE, weighing boats, and spill cleanup materials into a sealed, clearly labeled, leak-proof container[4].

  • Thermal Destruction: Final disposal should be via high-temperature incineration at an approved facility, equipped with scrubbers to capture the toxic NOx emissions generated during the combustion of the acetamide group[2].

References
  • Material Safety Data Sheet - Acetamide, PA - Cole-Parmer. Cole-Parmer. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.